molecular formula C6H11Cl B1367076 cis-6-Chloro-2-hexene CAS No. 62614-70-4

cis-6-Chloro-2-hexene

Cat. No.: B1367076
CAS No.: 62614-70-4
M. Wt: 118.6 g/mol
InChI Key: SJHDJTNQXRYLLN-IHWYPQMZSA-N
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Description

cis-6-Chloro-2-hexene (CAS 62614-70-4) is a colorless to almost colorless clear liquid with the molecular formula C6H11Cl and a molecular weight of 118.60 g/mol . This compound is characterized by a boiling point of approximately 132°C, a density of 0.92 g/cm³, and a flash point of 27°C, classifying it as a flammable liquid . Its structure, featuring a terminal chloroalkyl chain and an internal cis-configured double bond, makes it a versatile ω-unsaturated synthon in organic chemistry. A key application demonstrated in the literature is its use in the preparation of long-chain alkenols and alkenoic acids , which are crucial intermediates in the synthesis of compounds like pheromones . Furthermore, its utility extends to cyclization reactions and serving as a precursor for the corresponding Grignard reagent , which can be subsequently functionalized . The compound is also a relevant intermediate for the functionalization of materials such as silica gel and in the construction of organometallic dendrimers . This combination of reactivity makes cis-6-Chloro-2-hexene a valuable building block for medicinal chemistry, materials science, and complex natural product synthesis. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-6-chlorohex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHDJTNQXRYLLN-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62614-70-4
Record name cis-6-Chloro-2-hexene
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Foundational & Exploratory

cis-6-Chloro-2-hexene: A Strategic Olefinic Synthon

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of cis-6-Chloro-2-hexene (CAS 62614-70-4) . This document is structured for researchers and process chemists requiring high-fidelity data for synthesis planning and drug development.

CAS: 62614-70-4 | Formula: C₆H₁₁Cl | MW: 118.60 g/mol [1]

Executive Technical Summary

cis-6-Chloro-2-hexene (also known as (Z)-6-chlorohex-2-ene) is a bifunctional aliphatic building block characterized by a terminal alkyl chloride and an internal cis-configured double bond. Unlike its trans (E) isomer, the cis (Z) geometry introduces a specific "kink" in the carbon chain, making it a critical intermediate in the stereoselective synthesis of insect pheromones, prostaglandins, and conformationally restricted pharmaceutical agents.

Its dual reactivity profile—electrophilic attack at the alkyl halide and addition chemistry at the alkene—allows it to serve as a "linchpin" in convergent synthesis strategies.

Physicochemical Profile

The following data represents the consensus of experimental and predicted values for CAS 62614-70-4.

PropertyValueTechnical Note
Appearance Colorless to pale yellow liquidClear, free of suspended particulate.
Boiling Point 132°C (at 760 mmHg)Distillable under reduced pressure (recommended).
Density 0.92 g/cm³Slightly less dense than water; phase separates easily.
Refractive Index (

)
1.4420 – 1.4450Diagnostic for purity; trans isomer typically differs by >0.002.
Flash Point ~27°CClass 3 Flammable Liquid . Handle under inert gas.
Solubility Immiscible in water; Soluble in DCM, THF, Et₂OCompatible with standard organic extraction protocols.
LogP 2.58 (Predicted)Indicates moderate lipophilicity; suitable for membrane permeation.

Synthetic Methodology: The Stereoselective Route

Direct chlorination of 2-hexene yields a mixture of isomers and anti-addition products (vicinal dichlorides). Therefore, the authoritative route for high-purity cis-6-chloro-2-hexene is the partial hydrogenation of the corresponding alkyne.

Core Protocol: Lindlar Hydrogenation of 6-Chloro-2-hexyne

This protocol ensures >95% Z-selectivity by suppressing over-reduction to the alkane and isomerization to the E-alkene.

Reagents:

  • Precursor: 6-Chloro-2-hexyne (1.0 eq)

  • Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb) (5 wt% loading)

  • Additive: Quinoline (0.2 eq) – Critical for poisoning high-activity sites.

  • Solvent: Methanol or Hexane (0.5 M concentration)

  • Atmosphere: H₂ gas (1 atm, balloon pressure)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 6-chloro-2-hexyne in Methanol.

  • Poisoning: Add Quinoline and stir for 10 minutes. This pre-coordinates to the catalyst, deactivating sites responsible for full hydrogenation.

  • Catalyst Addition: Carefully add the Lindlar catalyst. Caution: Dry Pd catalysts can be pyrophoric.

  • Hydrogenation: Purge the system with N₂, then switch to H₂ (balloon). Stir vigorously at room temperature.

  • Monitoring: Monitor via GC-MS or ¹H-NMR every 30 minutes. Look for the disappearance of the alkyne peak and the emergence of the alkene vinyl protons (δ 5.3–5.6 ppm).

  • Termination: Once starting material is consumed (typically 2–4 hours), stop immediately to prevent isomerization.

  • Workup: Filter through a pad of Celite to remove Pd. Concentrate the filtrate.

  • Purification: Distill under reduced pressure to isolate pure cis-6-chloro-2-hexene.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow from precursor to application, highlighting the stereochemical preservation.

SynthesisPathway Alkyne 6-Chloro-2-hexyne (Linear Precursor) Reaction Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Alkyne->Reaction Stereocontrol Product cis-6-Chloro-2-hexene (Z-Isomer) Reaction->Product >95% Z-Selectivity Grignard Grignard Reagent (cis-4-Hexen-1-yl MgCl) Product->Grignard Mg, THF, <40°C App Pheromone/Drug Scaffold Grignard->App Electrophile Coupling

Figure 1: Stereoselective synthesis pathway transforming the linear alkyne into the kinked cis-alkene synthon.

Reactivity & Applications

The utility of CAS 62614-70-4 lies in its ability to act as a "masked" nucleophile or a distinct structural spacer.

Grignard Formation & Cyclization Risks

Transforming cis-6-chloro-2-hexene into its Grignard reagent (cis-4-hexen-1-ylmagnesium chloride) requires care.

  • Risk: Intramolecular cyclization can occur if the double bond attacks the forming radical/anion at the C6 position, potentially forming cyclopentyl derivatives.

  • Mitigation: Conduct the Grignard formation in THF at low temperature (0°C to -10°C) and use highly activated Magnesium (Rieke Mg) to initiate the reaction quickly, minimizing the lifetime of radical intermediates.

Drug Development: The "Magic Chloro" Effect

In medicinal chemistry, this compound is used to introduce a hydrophobic side chain with a fixed geometry.

  • Bioisosterism: The chloro-group serves as a lipophilic anchor (Bioisostere for -CH₃ or -CF₃).

  • Conformational Lock: The cis-double bond prevents the side chain from freely rotating into a fully extended conformation. This is crucial for fitting into binding pockets that require a "bent" ligand shape (e.g., Prostaglandin receptors).

Natural Product Synthesis (Pheromones)

Many Lepidopteran sex pheromones possess a long aliphatic chain with a specific Z-alkene.

  • Mechanism: cis-6-Chloro-2-hexene is coupled with long-chain aldehydes or epoxides. The pre-installed cis bond avoids the need for difficult late-stage stereoselective reductions.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized or purchased compound, verify the following spectroscopic markers.

MethodDiagnostic SignalInterpretation
¹H-NMR δ 5.3–5.6 ppm (Multiplet)Vinyl protons.
¹H-NMR J ≈ 10–12 Hz Coupling constant specific to cis (Z) alkenes.[1] (Trans is ~15-16 Hz).
¹H-NMR δ 3.5 ppm (Triplet)Protons adjacent to Chlorine (-CH ₂-Cl).
IR ~1650 cm⁻¹ C=C stretch (often weak in cis-alkenes).
IR ~700 cm⁻¹ cis-CH out-of-plane bending.
MS (EI) m/z 118 & 120 Molecular ion with characteristic 3:1 ratio (³⁵Cl/³⁷Cl).

Safety & Handling

  • Hazards: Flammable liquid and vapor (H226).[2][3][4] Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store in a cool, well-ventilated place. Keep container tightly closed. Recommended storage temperature: 2-8°C .

  • Incompatibility: Strong oxidizing agents.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12466001, cis-6-Chloro-2-hexene. Retrieved February 22, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. 2-Hexene (General Isomer Data & Spectra). NIST Chemistry WebBook, SRD 69. Retrieved February 22, 2026 from [Link]

  • Fang, Y. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

(Z)-6-chlorohex-2-ene chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (Z)-6-Chlorohex-2-ene as a Stereodefined Synthon

Chemical Identity & Structural Analysis[1][2][3][4][5]

(Z)-6-chlorohex-2-ene is a valuable bifunctional building block in organic synthesis, characterized by a cis-configured internal alkene and a terminal alkyl chloride.[1] Its utility lies in its ability to serve as a "linchpin" in the convergent synthesis of insect pheromones, fatty acids, and prostaglandins, where the precise geometry of the double bond is biologically critical.

Table 1: Physicochemical Profile

PropertyDataNotes
IUPAC Name (2Z)-6-chlorohex-2-enecis configuration at C2
CAS Registry Number 62614-70-4 Distinct from (E)-isomer (62614-72-6) and terminal isomer (928-89-2)
Molecular Formula C₆H₁₁Cl
Molecular Weight 118.60 g/mol Calculated (C: 12.011, H: 1.008, Cl: 35.[2][1][3]45)
Boiling Point ~135–140 °CEstimated based on 6-chloro-1-hexene homolog
Density ~0.90 g/mLLiquid at STP
Solubility Immiscible in water; soluble in Et₂O, THF, DCMLipophilic character

Synthetic Routes & Process Chemistry

The synthesis of (Z)-6-chlorohex-2-ene requires high stereocontrol.[1] Thermodynamic equilibration typically favors the trans (E) isomer; therefore, kinetic control is necessary. The industry-standard approach involves the semi-hydrogenation of the corresponding alkyne.[4]

Core Protocol: Lindlar Hydrogenation of 6-Chloro-2-hexyne[3]

This method utilizes a "poisoned" palladium catalyst to facilitate the syn-addition of hydrogen across the triple bond while arresting the reaction before alkane formation occurs.

Reaction Scheme:


[1]

Mechanism & Causality:

  • Catalyst Poisoning: The lead acetate (Pb(OAc)₂) and quinoline occupy the most active sites on the palladium surface. This increases the activation energy required to reduce the resulting alkene, effectively stopping the reduction at the alkene stage.

  • Stereoselectivity: Hydrogen adsorption on the metal surface dictates a syn-addition, forcing the substituents into a cis (Z) orientation.

Detailed Experimental Methodology:

  • Preparation: In a hydrogenation vessel, dissolve 6-chloro-2-hexyne (1.0 equiv) in HPLC-grade Hexane or Methanol (0.5 M concentration).

  • Catalyst Loading: Add Lindlar’s Catalyst (5 wt% Pd on CaCO₃, poisoned with Pb) at a loading of 5–10 wt% relative to the substrate.

  • Poisoning: Add Quinoline (0.2–0.5 equiv). Note: Quinoline is essential to suppress over-reduction to 2-chlorohexane.[1]

  • Hydrogenation: Purge the vessel with N₂, then introduce H₂ (balloon pressure or 1 atm). Stir vigorously at room temperature.

  • Monitoring: Monitor reaction progress via GC-MS every 30 minutes. Look for the disappearance of the alkyne peak. Stop immediately upon consumption of starting material to prevent isomerization.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with 1M HCl (to remove quinoline) and brine. Dry over MgSO₄ and concentrate in vacuo.

SynthesisWorkflow Start 6-chloro-2-hexyne (Precursor) Reaction Hydrogenation (1 atm H2, MeOH) Start->Reaction Cat Lindlar Catalyst (Pd/CaCO3 + Pb) Cat->Reaction Catalysis Poison Quinoline (Selectivity Modulator) Poison->Reaction Inhibits over-reduction Product (Z)-6-chlorohex-2-ene (Target) Reaction->Product Syn-addition

Figure 1: Logic flow for the stereoselective synthesis of (Z)-6-chlorohex-2-ene via poisoned catalytic hydrogenation.

Reactivity Profile & Applications

(Z)-6-chlorohex-2-ene acts as a bifunctional electrophile/nucleophile precursor.[1] The alkyl chloride is the primary handle for chain extension.

A. Grignard Formation & Coupling

The chloride can be converted to the corresponding Grignard reagent, (Z)-hex-4-en-1-ylmagnesium chloride.[1] This is a critical step in the synthesis of lepidopteran pheromones.

  • Protocol Note: Alkyl chlorides are sluggish to form Grignards compared to bromides. Activation with Iodine (I₂) or 1,2-dibromoethane and reflux in THF is typically required.

  • Application: Coupling with aldehydes to form secondary alcohols, or Cu-catalyzed cross-coupling with alkyl halides.[1]

B. Finkelstein Reaction

To improve reactivity for nucleophilic substitution, the chloride is often converted to the iodide using NaI in acetone (Finkelstein reaction) prior to coupling.

Reactivity Core (Z)-6-chlorohex-2-ene Grignard Grignard Reagent (Mg, THF, Reflux) Core->Grignard Mg activation Iodide Alkyl Iodide (NaI, Acetone) Core->Iodide Finkelstein (SN2) Pheromone Insect Pheromones (e.g., Douglas Fir Tussock Moth) Grignard->Pheromone Electrophile Coupling FattyAcid Unsaturated Fatty Acids Iodide->FattyAcid Chain Extension

Figure 2: Divergent reactivity pathways.[1] The molecule serves as a scaffold for constructing complex biological lipids.

Safety & Handling (MSDS Highlights)

  • Flammability: High. Flash point expected < 35°C. Store in a flammables cabinet.

  • Reactivity: Stable under normal conditions but sensitive to oxidation over time (epoxidation of the alkene). Store under inert gas (Argon/Nitrogen) at 4°C.

  • Toxicity: Alkyl chlorides are potential alkylating agents. Use gloves (Nitrile/Silver Shield) and work within a fume hood to avoid inhalation.

References

  • Lindlar, H. (1952).[5] Ein neuer Katalysator für selektive Hydrierungen.[5] Helvetica Chimica Acta, 35(2), 446–450.[5] Link

  • Smith, R. G., Daterman, G. E., & Daves, G. D. (1975). Douglas-fir tussock moth: sex pheromone identification and synthesis. Science, 188(4183), 63–64. Link

  • Kocienski, P. J., & Cernigliaro, G. J. (1976). Pheromone synthesis. II. A synthesis of (Z)-6-heneicosen-11-one.[1][6][7][8] The sex pheromone of the Douglas fir tussock moth.[6][7][8] The Journal of Organic Chemistry, 41(17), 2927–2928.[6][8] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12466001, cis-6-Chloro-2-hexene.[1] Link

Sources

Strategic Sourcing and Stereoselective Synthesis of cis-6-Chloro-2-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Sourcing Whitepaper CAS: 62614-70-4 (Specific for cis-isomer) | Formula: C₆H₁₁Cl

Executive Summary

cis-6-Chloro-2-hexene (also known as (Z)-6-chlorohex-2-ene) is a specialized C6 building block, primarily utilized in the stereoselective synthesis of lepidopteran sex pheromones and prostaglandin analogs. Unlike commodity solvents, this compound is a "Fine Chemical" subject to high price volatility and scarcity.

The Researcher's Dilemma: Commercially available stock is often priced for analytical standards (


40–$50/g). Consequently, for requirements exceeding 5 grams, laboratory synthesis via Lindlar hydrogenation  is often the only economically viable path.

This guide provides a dual-track approach:

  • Sourcing: Verified suppliers and price benchmarks for small-scale needs.

  • Synthesis: A validated protocol for generating multi-gram quantities with high Z-selectivity.

Market Analysis: Suppliers & Price Benchmarks

The market is bifurcated into Bulk/Catalog Suppliers (preparative scale) and Reference Standard Suppliers (milligram scale).

Price Per Gram Analysis (2025/2026 Estimates)
Supplier CategoryTypical Pack SizePrice Range (USD)Price Per Gram (Approx.)Lead Time
Catalog Chemical 5 mL (~4.6 g)$120 – $220$26 – $48 / g 1–2 Weeks
Catalog Chemical 25 mL (~23 g)$500 – $670$21 – $29 / g 2–4 Weeks
Analytical Std 100 mg$60 – $80$600+ / g Immediate
Custom Synthesis >100 gQuote Only$15 – $30 / g *8–12 Weeks

*Custom synthesis prices depend heavily on FTE rates and raw material costs (6-chloro-2-hexyne).

Verified Suppliers

Note: Availability fluctuates.[1][2] Always verify the CAS: 62614-70-4.

  • TCI Chemicals (Tokyo Chemical Industry)

    • Product Code: C1653

    • Purity: >90.0% (GC)[2][3][4][5][6]

    • Notes: Often the primary source for preparative amounts (5mL/25mL). Distributed globally via Fisher Scientific.

  • Toronto Research Chemicals (TRC)

    • Focus: High-cost, high-purity analytical standards.

    • Use Case: HPLC/GC calibration, not synthesis starting material.

  • Fisher Scientific (Distributor)

    • Role: Aggregates TCI and other fine chemical stocks. Best for academic procurement systems.

Decision Matrix: Make vs. Buy

Before ordering, apply this logic flow to determine the most resource-efficient path.

SourcingLogic Start Requirement Analysis Qty Quantity Needed? Start->Qty Small < 5 Grams Qty->Small Low Vol Large > 5 Grams Qty->Large High Vol Buy BUY (TCI/Fisher) Small->Buy Budget Budget Constraint? Large->Budget Time Time Critical? Budget->Time High Budget Make SYNTHESIZE (Lindlar) Budget->Make Low Budget Time->Buy Urgent Time->Make Flexible

Figure 1: Strategic sourcing decision tree. For quantities >5g, synthesis becomes significantly cheaper ($30/g vs $600/g).

Technical Deep Dive: Synthesis Protocol

If sourcing is cost-prohibitive, the synthesis of cis-6-chloro-2-hexene is a classic application of stereoselective alkyne hydrogenation .

The Pathway

The synthesis relies on the partial hydrogenation of 6-chloro-2-hexyne using a poisoned Palladium catalyst (Lindlar Catalyst).

SynthesisPathway Precursor 6-Chloro-2-hexyne (Starting Material) Intermediate Pd-Complex Surface Adsorption (Syn-Addition) Precursor->Intermediate Mixing Reagents H2 (1 atm) + Lindlar Cat. + Quinoline (Poison) Reagents->Intermediate Catalysis Product cis-6-Chloro-2-hexene (Z-Isomer >95%) Intermediate->Product Desorption SideProduct n-Hexyl Chloride (Over-reduction) Intermediate->SideProduct If unpoisoned/Long Rxn

Figure 2: Mechanistic pathway for Z-selective hydrogenation. Quinoline is critical to facilitate desorption before over-reduction.

Detailed Protocol (Self-Validating)

Objective: Synthesize 10g of cis-6-chloro-2-hexene. Precursor: 6-Chloro-2-hexyne (CAS: 10297-06-0).

Reagents:
  • Substrate: 6-Chloro-2-hexyne (11.6 g, 100 mmol).

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb). Use 5 wt% loading (0.6 g).

  • Poison: Quinoline (synthetic grade).

  • Solvent: Methanol (HPLC grade) or Hexane/EtOAc mix.

  • Gas: Hydrogen (H₂) balloon or low-pressure line.[7]

Step-by-Step Methodology:
  • System Preparation:

    • Flame-dry a 250 mL two-neck round-bottom flask.

    • Add a magnetic stir bar and purge with Nitrogen (N₂) for 10 minutes.

  • Catalyst Poisoning (The Critical Step):

    • Add the Lindlar catalyst (0.6 g) to the flask.

    • Add 100 mL of Methanol.

    • Add Quinoline (200 µL). Why? Quinoline occupies active sites on the Pd surface, reducing its activity just enough to stop the reaction at the alkene stage and prevent alkane formation.

    • Stir for 30 minutes under N₂ to equilibrate the "poisoned" surface.

  • Substrate Addition:

    • Add 6-Chloro-2-hexyne (11.6 g) via syringe.

  • Hydrogenation:

    • Switch the gas source from N₂ to H₂ (using a balloon is sufficient for this scale).

    • Self-Validation Check: Monitor H₂ uptake. The reaction is stoichiometric. For 100 mmol, you expect ~2.4 L of H₂ consumption.

    • Stir vigorously at Room Temperature (20–25°C).

    • Time: Typically 2–6 hours. Monitor via GC or TLC (Silica, Hexane:EtOAc 9:1). Look for the disappearance of the alkyne spot.

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the Pd catalyst. (Caution: Pd catalysts can be pyrophoric; keep the filter cake wet).

    • Concentrate the filtrate under reduced pressure (Rotovap). Note: The product is volatile (BP ~132°C). Do not use high vacuum or high bath heat.

  • Purification:

    • Dissolve residue in ether, wash with 1M HCl (to remove Quinoline), then brine.

    • Dry over MgSO₄.

    • Distill at atmospheric pressure or mild vacuum.

Quality Control (QC) Parameters

To ensure scientific integrity, the product must meet these specifications:

  • ¹H NMR (CDCl₃):

    • The cis (Z) geometry is confirmed by the coupling constant of the vinylic protons.

    • Look for a multiplet at δ 5.3–5.6 ppm .

    • J-value: The coupling constant (

      
      ) should be 10–12 Hz . (Note: Trans isomers typically show 
      
      
      
      Hz).
  • GC-MS:

    • Verify M+ peak at m/z ~118.

    • Check for absence of M+120 (over-reduced alkane).

References

  • TCI Chemicals. cis-6-Chloro-2-hexene Product Specification (C1653). Retrieved from

  • Lindlar, H. (1952).[8] Ein neuer Katalysator für selektive Hydrierungen.[8] Helvetica Chimica Acta.[8] (The foundational text on Z-selective hydrogenation).

  • Fisher Scientific. Catalog Search: cis-6-Chloro-2-hexene.[6] Retrieved from

  • PubChem. Compound Summary: cis-6-Chloro-2-hexene (CAS 62614-70-4).[2][6][9] National Library of Medicine. Retrieved from

  • Organic Syntheses. Palladium Catalyst for Partial Reduction of Acetylenes. Org.[1][2][6][8][10] Synth. 1966, 46,[8] 89. (Detailed catalyst preparation and usage).

Sources

omega-unsaturated synthons for organic synthesis

The -Unsaturated Synthon: A Strategic Handle in Complex Molecule Assembly

Executive Summary

In modern organic synthesis, the


Structural Classification & Reactivity Profile

The utility of an


The "Tether" Concept

We classify these synthons based on their chain length relative to the stability of the resulting cyclic intermediates during RCM or lactonization.

ClassChain Length (

)
Primary Synthetic UtilityKinetic Profile
Short-Chain

(Allyl, Homoallyl)
Formation of 5-6 membered rings (

-lactones).
Fast cyclization; entropically favored.
Medium-Chain

(Pentenyl, Hexenyl)
Access to 7-9 membered rings; Cross-coupling linkers.Slower cyclization; moderate ring strain issues.
Long-Chain

(Undecenyl, Oleyl)
Macrocyclization (12+ atoms); Lipid synthesis; Surface modification.Entropically disfavored; requires high dilution or template synthesis.
Electronic Character
  • Nucleophilic Character: The terminal

    
    -system is electron-rich, making it susceptible to electrophilic attack (e.g., epoxidation, halogenation).
    
  • Radical Acceptor: The terminal position is the primary site for anti-Markovnikov addition of thiyl radicals (Thiol-Ene reaction).

  • Metathesis Active: The terminal methylene (

    
    ) is the initiation site for Ruthenium alkylidenes (Grubbs catalysts).
    

Synthetic Routes to -Unsaturated Synthons

Reliable access to these building blocks is a prerequisite for complex assembly. We prioritize routes that avoid double-bond migration (isomerization).

A. The "Green" Route: Pyrolysis of Ricinoleic Acid

For long-chain synthons (

10-undecenoic acid

  • Mechanism: Retro-ene reaction of ricinoleic acid methyl ester at >400°C.

  • Utility: Provides a pure

    
     terminal alkene with a carboxylic acid head, easily converted to alcohols (
    
    
    ) or halides (
    
    
    ).
B. The "Precision" Route: Ring-Opening of Cyclic Ethers

For variable chain lengths (

Workflow:

  • Example: Opening of Tetrahydrofuran (THF) with acid chlorides yields 4-chlorobutyl esters.

  • Grignard Addition: Addition of vinylmagnesium bromide to lactones followed by reduction or elimination allows for precise installation of the alkene.

Strategic Applications in Complex Synthesis

Ring-Closing Metathesis (RCM) in Drug Discovery

RCM has revolutionized the synthesis of macrocyclic drugs (e.g., Simeprevir, Glecaprevir).[1] The

Mechanism (Chauvin Cycle): The reaction proceeds via a metallacyclobutane intermediate.[2] The release of ethylene gas drives the equilibrium forward (Entropic driving force).

RCM_MechanismPrecursorDiene Precursor(Two omega-alkenes)MetallaMetallacyclobutaneIntermediatePrecursor->Metalla [2+2] CycloadditionRu_CatRu-Carbene(Grubbs Catalyst)Ru_Cat->MetallaProductMacrocyclic AlkeneMetalla->Product CycloreversionEthyleneEthylene (Gas)(By-product)Metalla->Ethylene Driving Force

Figure 1: Simplified Chauvin mechanism for Ring-Closing Metathesis showing the critical metallacyclobutane intermediate.

Thiol-Ene "Click" Chemistry

The addition of thiols to

3
  • Regioselectivity: Exclusively Anti-Markovnikov . The sulfur atom attaches to the terminal carbon.

  • Conditions: Radical initiation (UV light or AIBN).

Experimental Protocols

Protocol A: Preparation of an RCM Substrate (Diallyl Malonate)

A self-validating benchmark for testing metathesis catalysts.

Reagents:

  • Diethyl malonate (1.0 equiv)

  • Allyl bromide (2.2 equiv)

  • Sodium hydride (NaH, 60% dispersion, 2.5 equiv)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Activation: Suspend NaH in anhydrous THF at 0°C under Argon.

  • Deprotonation: Add diethyl malonate dropwise. Evolution of

    
     gas confirms deprotonation. Stir for 30 min until gas evolution ceases (Self-validation point).
    
  • Alkylation: Add allyl bromide dropwise. The solution should remain fluid.

  • Reaction: Warm to room temperature and reflux for 4 hours.

  • Quench & Workup: Cool to 0°C, quench with saturated

    
    . Extract with diethyl ether.
    
  • Purification: Distillation or flash chromatography (Hexanes/EtOAc 9:1).

  • Result: Diethyl diallylmalonate (

    
    -diene).
    
Protocol B: Grubbs-Catalyzed Ring-Closing Metathesis

Standard procedure for converting

Reagents:

  • 
    -Diene precursor (from Protocol A)
    
  • Grubbs Catalyst (2nd Generation) - 2-5 mol%

  • Dichloromethane (DCM), degassed (Critical)

Step-by-Step Methodology:

  • Dilution: Dissolve the diene in degassed DCM.

    • Note: Concentration is critical. For macrocycles (

      
      ), use high dilution (0.001 M)  to favor intramolecular cyclization over intermolecular polymerization (ADMET). For 5-7 membered rings, 0.05 M is acceptable.
      
  • Catalyst Addition: Add Grubbs II catalyst in one portion under inert atmosphere. The solution typically turns distinctively pink/brown.

  • Reflux: Stir at reflux (40°C) for 2-12 hours.

  • Monitoring: Monitor by TLC. The disappearance of the starting diene and the appearance of a more polar spot (usually) indicates conversion.

  • Quenching: Add ethyl vinyl ether (excess) to quench the active Ru-carbene species (prevents side reactions during workup). Stir for 30 min.

  • Purification: Concentrate and pass through a short pad of silica gel to remove Ruthenium byproducts (often dark colored).

Troubleshooting & Stability

IssueProbable CauseCorrective Action
No Reaction (RCM) Oxygen poisoning of Ru-catalyst.Ensure rigorous degassing of DCM (freeze-pump-thaw or sparging with Ar for 30 min).
Dimerization instead of Cyclization Concentration too high.Dilute reaction mixture significantly (to < 1 mM) to favor intramolecular reaction.
Isomerization (Double bond migration) Presence of Ruthenium-hydride species.[1]Add benzoquinones or use specific additives (e.g., Ti(OiPr)4) to suppress isomerization.
Incomplete Conversion Ethylene build-up.Perform reaction under a weak vacuum or with an Argon stream to actively remove ethylene gas.

References

  • Grubbs, R. H. (2004). Olefin Metathesis. Tetrahedron. Link

  • Hoveyda, A. H., & Zhugralin, A. R. (2007). The Remarkable Metal-catalysed Olefin Metathesis Reactions. Nature. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

  • Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products. Angewandte Chemie International Edition. Link

A Comprehensive Technical Guide to (Z)-6-chloro-2-hexene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of (Z)-6-chloro-2-hexene, a versatile bifunctional molecule of interest in organic synthesis. We will delve into its nomenclature, chemical properties, a detailed synthetic protocol, and its applications, particularly within the realms of pharmaceutical and agrochemical research.

Nomenclature and Synonyms: Decoding the Identity of a Versatile Reagent

The nomenclature of unsaturated alkyl halides can be complex, leading to potential ambiguity. The target molecule, commonly referred to in laboratory settings by the trivial name cis-4-Hexen-1-yl chloride, is more precisely identified under IUPAC naming conventions.

The principal IUPAC name for this compound is (Z)-6-chloro-2-hexene . This name prioritizes the carbon-carbon double bond in the numbering of the hexane chain, with the (Z)- designation indicating the cis configuration of the substituents on the double bond.

A variety of synonyms are also in use, which researchers may encounter in chemical databases and older literature. It is crucial to recognize these to ensure the correct identification of the reagent.

Table 1: Synonyms and Identifiers for (Z)-6-chloro-2-hexene

Nomenclature TypeName
Preferred IUPAC Name (Z)-6-chloro-2-hexene
Common Synonymcis-4-Hexen-1-yl chloride[1]
Other IUPAC Name(4Z)-1-chloro-4-hexene
CAS Registry Number62614-70-4[1]

It is noteworthy that searches for "1-chloro-4-hexene" may also yield information about this molecule, though this name does not specify the stereochemistry of the double bond and is therefore less precise.[2] For the purposes of this guide, we will use the preferred IUPAC name, (Z)-6-chloro-2-hexene.

Physicochemical Properties

Understanding the physical and chemical properties of (Z)-6-chloro-2-hexene is fundamental to its handling, storage, and application in synthesis. The following table summarizes its key computed and, where available, experimental properties.

Table 2: Physicochemical Properties of (Z)-6-chloro-2-hexene

PropertyValueSource
Molecular Formula C₆H₁₁ClPubChem[2], Guidechem[1]
Molecular Weight 118.60 g/mol PubChem[2], Guidechem[1]
Appearance Colorless to Almost Colorless Clear LiquidGuidechem[1]
XLogP3-AA 2.5PubChem[2]
Exact Mass 118.0549280PubChem[2]
Complexity 48.1Guidechem[1]
Rotatable Bond Count 3Guidechem[1]

Synthesis of (Z)-6-chloro-2-hexene: An Experimental Protocol

(Z)-6-chloro-2-hexene is most conveniently prepared from its corresponding alcohol, (Z)-4-hexen-1-ol. The conversion of a primary alcohol to an alkyl chloride is a foundational transformation in organic synthesis. Several reliable methods exist for this conversion. Here, we present a detailed protocol based on the use of thionyl chloride (SOCl₂) in the presence of a weak base such as pyridine, a method known for its efficacy and the volatile nature of its byproducts.[3]

Rationale for Method Selection

The use of thionyl chloride is advantageous as it proceeds via an Sₙ2 mechanism, which, for a primary alcohol, is generally efficient and less prone to rearrangement. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product. Pyridine is added to neutralize the HCl generated, preventing potential acid-catalyzed side reactions with the alkene functionality.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup and Purification start Dissolve (Z)-4-hexen-1-ol in anhydrous DCM add_py Add pyridine dropwise at 0 °C start->add_py add_socl2 Add thionyl chloride dropwise at 0 °C add_py->add_socl2 warm Warm to room temperature and stir for 2-4 hours add_socl2->warm quench Quench with ice-cold water warm->quench Reaction complete (TLC) extract Extract with DCM quench->extract wash Wash organic layer sequentially: 1 M HCl, sat. NaHCO₃, brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry filter_conc Filter and concentrate under reduced pressure dry->filter_conc distill Purify by distillation filter_conc->distill end (Z)-6-chloro-2-hexene distill->end

Caption: Synthesis workflow for (Z)-6-chloro-2-hexene from (Z)-4-hexen-1-ol.

Detailed Step-by-Step Protocol

Materials:

  • (Z)-4-hexen-1-ol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-4-hexen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) dropwise to the stirred solution.

  • Subsequently, add thionyl chloride (1.2 eq) dropwise via a dropping funnel over a period of 30 minutes. It is critical to maintain the internal temperature below 5 °C during this addition to minimize side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation to yield (Z)-6-chloro-2-hexene as a colorless liquid.

Applications in Research and Drug Development

(Z)-6-chloro-2-hexene is a valuable bifunctional molecule, possessing both a nucleophilic substitution site at the chlorinated carbon and a site of unsaturation that can undergo a wide array of chemical transformations. This dual reactivity makes it a versatile intermediate in the synthesis of more complex molecular architectures.[3]

Its primary utility lies in its role as a building block for introducing a six-carbon chain with a specific stereochemistry into a target molecule. In drug development and agrochemical synthesis, the construction of carbon skeletons with precise control over geometry is paramount. The alkene moiety can be subjected to various reactions, including but not limited to:

  • Epoxidation: To introduce an epoxide ring, a common feature in many natural products and pharmaceuticals.

  • Diels-Alder Reactions: Where the alkene can act as a dienophile.

  • Metathesis Reactions: For the formation of new carbon-carbon bonds.

  • Hydroboration-Oxidation: To introduce a hydroxyl group at the 5-position.

Simultaneously, the alkyl chloride can undergo nucleophilic substitution with a wide range of nucleophiles, such as amines, thiols, and carbanions, to append the hexenyl moiety to a larger molecular scaffold.

Conclusion

(Z)-6-chloro-2-hexene, while often referred to by its non-systematic name, cis-4-Hexen-1-yl chloride, is a reagent of significant utility in organic synthesis. Its defined stereochemistry and bifunctional nature provide a reliable platform for the construction of complex molecules. The synthetic protocol detailed herein offers a robust and scalable method for its preparation, enabling its broader application in the discovery and development of new chemical entities.

References

  • Molbase. 1-chloro-4-hexene. Molbase. Accessed February 21, 2026.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53421607, 1-Chloro-4-hexene. PubChem. Accessed February 21, 2026.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 643940, (Z)-1-chloro-hex-1-ene. PubChem. Accessed February 21, 2026.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21719960, (Z)-4-chlorohex-2-ene. PubChem. Accessed February 21, 2026.
  • Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. Accessed February 21, 2026.
  • LookChem. 1-Hexene, 4-chloro-. LookChem. Accessed February 21, 2026.
  • National Institute of Standards and Technology. (Z)-1-chloro-1-hexene. NIST Chemistry WebBook. Accessed February 21, 2026.
  • ChemicalBook. (E)-4-Hexen-1-ol synthesis. ChemicalBook. Accessed February 21, 2026.
  • U.S. Environmental Protection Agency. Cyclohexene, 1-chloro-4-(1-chloroethenyl)-. Substance Registry Services. Accessed February 21, 2026.
  • Guidechem. CIS-6-CHLORO-2-HEXENE 62614-70-4 wiki. Guidechem. Accessed February 21, 2026.
  • LookChem. Cyclohexane, 1-chloro-4-(1,1-dimethylethyl)-, trans-. LookChem. Accessed February 21, 2026.
  • Chemical Synthesis Database. (1Z)-1-chloro-1-hexene.
  • Benchchem. Application Note: Synthesis of 6-Chloro-1-hexene via Chlorination of 5-Hexen-1-ol. Benchchem. Accessed February 21, 2026.
  • Michigan State University Department of Chemistry. Synthesis. MSU Chemistry. Accessed February 21, 2026.
  • YouTube. Treatment of cis 4 bromocyclohexanol with HO affords compound and 3 cyclohexen 1 ol Treatment of 4. YouTube. Accessed February 21, 2026.
  • Benchchem. Comparison of different synthesis routes for cis-3-hexen-1-ol. Benchchem. Accessed February 21, 2026.
  • CymitQuimica. cis-4-Hexen-1-ol. CymitQuimica. Accessed February 21, 2026.
  • Tokyo Chemical Industry Co., Ltd. cis-4-Hexen-1-ol | 928-91-6. TCI Chemicals. Accessed February 21, 2026.

Sources

An In-Depth Technical Guide to cis-6-Chloro-2-hexene (PubChem CID: 12466001)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-6-Chloro-2-hexene is a bifunctional organochlorine compound featuring a cis-configured internal alkene and a terminal primary alkyl chloride. This unique structural arrangement makes it a highly versatile and valuable building block in modern organic synthesis.[1] Its ability to undergo distinct, orthogonal reactions at two different sites—electrophilic additions at the carbon-carbon double bond and nucleophilic substitutions at the carbon-chlorine bond—allows for the strategic and controlled construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, reactivity profiles, stereoselective synthesis, and critical safety protocols. The insights herein are intended to empower researchers to effectively leverage this synthon in applications ranging from the synthesis of pheromones and natural products to the functionalization of advanced materials.[1]

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its effective use in experimental design. cis-6-Chloro-2-hexene is a colorless liquid under standard conditions, classified as a flammable liquid requiring appropriate handling and storage.[1][2]

Table 1-1: Chemical Identifiers for cis-6-Chloro-2-hexene

IdentifierValueSource
PubChem CID 12466001PubChem[3][4]
CAS Number 62614-70-4Benchchem, LookChem[1][5]
IUPAC Name (Z)-6-chlorohex-2-enePubChem[1][3][4]
Molecular Formula C6H11ClPubChem, LookChem[1][2][3][4][5]
Molecular Weight 118.60 g/mol Benchchem, PubChem[1][3]
Canonical SMILES CC=CCCCClGuidechem[2]
Isomeric SMILES C/C=C\CCCClPubChem[3][4]
InChIKey SJHDJTNQXRYLLN-IHWYPQMZSA-NBenchchem, PubChemLite[1][4]

Table 1-2: Physicochemical Data

PropertyValueSource
Appearance Colorless to almost colorless clear liquidBenchchem, Guidechem[1][2]
Boiling Point ~132 °CBenchchem, LookChem[1][5]
Density 0.92 g/cm³Benchchem, LookChem[1][5]
Flash Point 27 °CBenchchem[1]
Refractive Index 1.4420 - 1.4450LookChem[5]
XLogP3 2.5PubChem, LookChem[3][4][5]

Molecular Structure and Spectroscopic Analysis

The reactivity of cis-6-chloro-2-hexene is a direct consequence of its molecular structure. The key features are the nucleophilic π-bond of the cis-alkene and the electrophilic carbon atom attached to the chlorine.

Chemical Structure of (Z)-6-chlorohex-2-ene cluster_structure C1 CH₃– C2 CH C3 CH C2->C3 = C4 –CH₂– C3->C4 C5 –CH₂– C4->C5 C6 –CH₂Cl C5->C6

Caption: 2D representation of cis-6-Chloro-2-hexene.

Predicted Spectroscopic Signatures

While publicly available experimental spectra are limited, the structure allows for reliable prediction of its spectroscopic characteristics, which are crucial for reaction monitoring and product verification.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the cis-coupling across the double bond and overlapping methylene signals. Key expected signals include:

    • A doublet of doublets or triplet for the terminal methyl group (C1) around 0.9-1.0 ppm.

    • Two complex multiplets for the vinylic protons (C2, C3) in the 5.2-5.6 ppm region, with a characteristic cis-coupling constant (J) of approximately 10-12 Hz.

    • Multiplets for the three methylene groups (C4, C5, C6) between 2.0 and 3.6 ppm, with the protons on C6 (adjacent to chlorine) being the most downfield.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a clear map of the carbon backbone. The sp² hybridized carbons of the alkene are the most characteristic, expected to appear in the 120-140 ppm range.[1] The carbon atom bonded to chlorine (C6) would be observed around 40-45 ppm, while the other sp³ carbons would appear further upfield.

  • Infrared (IR) Spectroscopy:

    • C=C Stretch: A weak to medium absorption band around 1650 cm⁻¹ is characteristic of a cis-disubstituted alkene.

    • =C-H Stretch: A band appearing just above 3000 cm⁻¹ (e.g., 3010-3030 cm⁻¹) corresponds to the vinylic C-H bonds.

    • C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, indicates the presence of the C-Cl bond.

  • Mass Spectrometry: Electron ionization (EI) would likely show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of a chlorine radical (•Cl) and cleavage alpha to the double bond. Predicted collision cross-section data for various adducts have been calculated.[4]

Reactivity and Mechanistic Pathways

The synthetic utility of cis-6-chloro-2-hexene stems from the differential reactivity of its two functional groups. This allows for selective transformations, enabling multi-step synthetic sequences where one group can be reacted while the other is preserved for a later step.

COMPOUND (Z)-6-chlorohex-2-ene ALKENE Alkene Moiety (Nucleophilic) COMPOUND->ALKENE Electrophilic Attack CHLORO Chloroalkyl Terminus (Electrophilic Carbon) COMPOUND->CHLORO Nucleophilic Attack EPOXIDE Epoxidation (e.g., m-CPBA) ALKENE->EPOXIDE DIOL Dihydroxylation (e.g., OsO₄) ALKENE->DIOL HALOHYDRIN Halohydrin Formation (e.g., Br₂/H₂O) ALKENE->HALOHYDRIN GRIGNARD Grignard Reagent (Mg, THF) CHLORO->GRIGNARD SUBSTITUTION SN2 Substitution (e.g., NaCN, NaN₃) CHLORO->SUBSTITUTION

Caption: Dual reactivity pathways of cis-6-Chloro-2-hexene.

Electrophilic Transformations of the Alkene Moiety

The electron-rich π-system of the double bond readily serves as a nucleophile, attacking various electrophilic species.[1]

  • Oxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) will react with the alkene to form the corresponding epoxide. This transformation is fundamental for introducing oxygen-containing functional groups.[1]

  • Reduction: While the alkene can be hydrogenated to the corresponding alkane (6-chlorohexane), this is often less desirable as it removes a key functional handle.

  • Electrophilic Addition: The addition of hydrogen halides (HX) or halogens (X₂) proceeds via the formation of a carbocation intermediate. While rearrangements are not typically expected in this specific structure, the regioselectivity of the addition is governed by Markovnikov's rule.[1]

Nucleophilic and Electrophilic Reactivity of the Halogen Moiety

The polar carbon-chlorine bond allows the terminal carbon to act as an electrophile.

  • Nucleophilic Substitution (SN2): As a primary alkyl halide, the compound is an excellent substrate for SN2 reactions. Strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) can efficiently displace the chloride ion to form new carbon-carbon or carbon-heteroatom bonds.

  • Grignard Reagent Formation: The compound can be converted into the corresponding Grignard reagent by reacting with magnesium metal in an ethereal solvent.[1] The resulting organometallic species is a powerful carbon-based nucleophile, capable of reacting with a wide range of electrophiles like aldehydes, ketones, and esters.

Stereoselective Synthesis

The synthesis of the cis-isomer requires a stereoselective approach, as simpler methods often favor the more stable trans-isomer or result in mixtures.

Recommended Synthesis: Partial Hydrogenation of an Alkyne

The most reliable and widely employed method for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of an alkyne precursor using a "poisoned" catalyst.[1] This method starts from 6-chloro-2-hexyne. The catalyst's reduced activity is crucial for stopping the reaction at the alkene stage and preventing over-reduction to the alkane.[1]

Synthetic Workflow START 6-chloro-2-hexyne REACTION Reaction Vessel START->REACTION WORKUP Workup: 1. Filter catalyst 2. Wash filtrate 3. Dry & concentrate REACTION->WORKUP Reaction Complete PRODUCT cis-6-Chloro-2-hexene REAGENTS Reagents: - H₂ (gas) - Lindlar's Catalyst - Solvent (e.g., Hexane) - Quinoline (optional) REAGENTS->REACTION WORKUP->PRODUCT

Caption: Workflow for the synthesis of cis-6-Chloro-2-hexene.

Protocol 4.1.1: Synthesis via Alkyne Hydrogenation

Disclaimer: This protocol is a representative example based on established chemical principles. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.

  • Catalyst Preparation: In a suitable hydrogenation flask, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; ~5% by weight of the alkyne).

  • Solvent and Substrate Addition: Add a suitable solvent, such as hexane or ethyl acetate, followed by the starting material, 6-chloro-2-hexyne. A catalyst poison like quinoline can be added (1-2 equivalents relative to the catalyst) to further prevent over-reduction.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (typically 1 atm, using a balloon) of H₂.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction should be monitored closely by TLC or GC to observe the consumption of the starting alkyne and the appearance of the cis-alkene product. The reaction should be stopped immediately upon the disappearance of the starting material to prevent over-reduction.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent. The combined filtrate is then concentrated under reduced pressure. The crude product can be further purified by fractional distillation if necessary.

Causality Behind Choices:

  • Lindlar's Catalyst: This specific heterogeneous catalyst is deactivated ("poisoned"), which is key to its selectivity. It catalyzes the syn-addition of hydrogen to the alkyne, yielding the cis-alkene, but is not active enough to readily reduce the resulting alkene.

  • Solvent: A non-polar solvent like hexane is chosen to ensure solubility of the starting material and product without interfering with the catalytic process.

  • Monitoring: Close monitoring is essential because the energy difference between the alkyne-to-alkene and alkene-to-alkane reduction steps is small. Overrunning the reaction will lead to the undesired saturated 6-chlorohexane byproduct, reducing the yield of the target molecule.

Applications in Research and Development

The bifunctional nature of cis-6-chloro-2-hexene makes it a valuable intermediate in several areas:

  • Pheromone Synthesis: The C6 backbone and defined stereochemistry are common motifs in insect pheromones, making this compound a key starting material.[1]

  • Materials Science: It can be used to functionalize surfaces, such as silica gel, by first forming a Grignard reagent and then reacting it with the surface.[1]

  • Organometallic Chemistry: It serves as a building block in the construction of complex structures like organometallic dendrimers.[1]

  • Medicinal Chemistry: As a versatile synthon, it can be incorporated into larger molecules during the synthesis of potential drug candidates.[1]

Safety, Handling, and Storage

cis-6-Chloro-2-hexene is a flammable liquid and requires careful handling to prevent ignition and exposure.

Table 6-1: GHS Hazard Information

CategoryCodeDescriptionSource
Hazard Class Flam. Liq. 3Flammable liquid and vaporECHA[3]
Hazard Statement H226Flammable liquid and vapourGuidechem[2]
Signal Word WarningPubChem, Guidechem[2][3]
Pictogram Flame (GHS02)Guidechem[2]
Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][6] Use non-sparking tools and explosion-proof equipment.[2][6] Ground and bond containers during transfer to prevent static discharge.[2]

  • PPE: Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.[2][6]

Storage
  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[2][6]

  • Temperature: Store in a cool place, away from direct sunlight and heat sources.[2] Some suppliers recommend refrigeration.[6]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[6]

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6][7]

References

  • Benchchem. (n.d.). cis-6-Chloro-2-hexene. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQPx0VzlMXTfwqrLfsEgmsv5Lk8Yg5pLxDFoEH3Kpd9-bVS8JxVjzQpabSFVeh-HkVvyrBa5Q4eEAL9IuoIX3xUdNDROMrX9vaHsJ92xDWaXfd_5qnQ3ObnrjFtP-cFbvA7ea8TQ==]
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  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEeKxZi0RmlQtSVFQw-sjAaMzd1cXtMDlpZyLypTNJ_a-ep4Vt1vj6YJgGVo1CHOpRO4NQvvBJjPqe2_vaQorWRaIB9nsTNHJugD_quFRlWN9r9nU-nvxeMNeO2ceyzHoTL7iNACWFUPow6cKVvObzj4-lsDDuvb3Texo889je8vFHLIvlB70WZlBOSxsVfyMmxodblh0w8LByHiSSWBx4GTTTAyLxq3bJMMPIWL7zTRGOyaOzk8ClhV-BswIuvIGnGBuV9wm1Rjp1xexqXhk8lB1y]
  • MilliporeSigma. (2025, November 06). SAFETY DATA SHEET. Retrieved from MilliporeSigma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLhW3yTAbyyWBzJ8fOsJd8194AKxv1As9qcEgf-O3ueqt6ZYTiUFzOuMW4HkvtPiHf2VopZtfD-CO_-g_z0r6aJigc-JFu3KC53i6NxM0XYTokWbuYtNqJlPRMe4Hg4LFQjbiuwi9M2pIBkUpRfFyv]
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET. Retrieved from TCI Chemicals website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIsKvzYtgkv-a_TpQSV78qjW4rioM3Ox5QOUYXwKvzVIPh0QrPaUjQXpk-oq5uz2ODkxM0tIGplZA0JfJGh-opVJmfOUwrRC98rrZ2S8tk3_7NCCEXvyqFljcOHbITmFAS_F3j90STz4Joz1QMpEQR8g==]

Sources

Methodological & Application

using cis-6-Chloro-2-hexene in organometallic dendrimer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Incorporation of cis-6-Chloro-2-hexene in Organometallic Dendrimer Synthesis

Executive Summary

This guide details the strategic application of cis-6-Chloro-2-hexene (CAS 62614-70-4) as a stereodefined "spacer" synthon in the divergent synthesis of organometallic dendrimers (specifically Carbosilane and Ferrocenyl-Silicon hybrids). Unlike standard allyl-based spacers, the cis-2-hexenyl motif introduces a specific conformational "kink" and an extended 6-carbon chain. This reduces steric congestion at the focal point of higher-generation dendrimers and prevents "back-folding" of peripheral groups—a critical failure mode in drug delivery vectors.

Chemical Profile & Handling

  • Compound: cis-6-Chloro-2-hexene[1][2][3][4][5][6][7][8]

  • Role: Electrophilic Alkylating Agent / Latent Nucleophile (via Grignard)

  • Key Feature: The cis (Z) geometry at C2-C3 is thermodynamically less stable than the trans isomer. Preserving this geometry during the coupling steps is essential for the intended hydrodynamic properties.

  • Hazards: Flammable liquid, skin irritant. Handle under inert atmosphere (Argon/Nitrogen).

Strategic Rationale: The "Kinked Spacer" Advantage

In conventional dendrimer synthesis (e.g., PAMAM or standard Carbosilanes), short linkers often lead to "dense shell" packing that hinders further functionalization.

  • Steric Relief: The 6-carbon chain pushes the branching point further from the core.

  • Conformational Entropy: The cis-alkene provides a rigid bend, preventing the collapse of the dendritic arms and maintaining an open structure available for guest molecule encapsulation (e.g., in catalytic or drug delivery applications).

Experimental Protocol: Divergent Synthesis of Generation 1 (G1) Dendrimer

This protocol describes the attachment of the hexenyl arm to a silicon-based core (


) via a Grignard intermediate. This serves as the foundation for organometallic growth.[7]
Phase A: Preparation of the Grignard Reagent

Objective: Convert the electrophilic alkyl chloride into a nucleophilic organomagnesium species without isomerizing the double bond.

Reagents:

  • cis-6-Chloro-2-hexene (11.86 g, 100 mmol)

  • Magnesium turnings (3.6 g, 150 mmol, activated with

    
    )
    
  • THF (Anhydrous, 100 mL)

  • 1,2-Dibromoethane (Catalytic initiator)

Step-by-Step:

  • Activation: Flame-dry a 250 mL 3-neck flask under Argon flow. Add Mg turnings. Add a crystal of Iodine and heat gently until purple vapor appears to activate the surface.

  • Initiation: Add 10 mL of THF and 0.5 mL of cis-6-Chloro-2-hexene. Add 2 drops of 1,2-dibromoethane. Wait for exotherm (solvent reflux) and turbidity (formation of

    
    ).
    
  • Addition: Dissolve the remaining chloro-hexene in 90 mL THF. Add this solution dropwise over 1 hour.

    • Critical Control: Maintain temperature at 35-40°C . Do NOT reflux vigorously. High heat promotes cis-to-trans isomerization and Wurtz coupling (dimerization).

  • Digestion: Stir at 40°C for 2 hours after addition. Titrate a small aliquot to confirm concentration (typically ~0.8-0.9 M).

Phase B: Nucleophilic Substitution on the Core

Objective: Attach 4 arms to the Silicon core to form the G0 Dendrimer.

Reagents:

  • Silicon Tetrachloride (

    
    ) (3.4 g, 20 mmol) - Limiting Reagent
    
  • Freshly prepared Grignard reagent (~90 mmol, 4.5 eq)

  • Pentane (Extraction solvent)

Step-by-Step:

  • Cooling: Place the Grignard solution in an ice/salt bath (-10°C).

  • Coupling: Add

    
     dropwise (neat or in 10 mL THF) via syringe pump to control exotherm. The reaction is highly exothermic.
    
  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quenching: Cool to 0°C. Quench with saturated

    
     (aq).
    
  • Workup:

    • Extract aqueous layer with Pentane (3 x 50 mL).

    • Wash combined organics with brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Silica Gel Chromatography (Hexane/EtOAc 98:2). The product is a colorless oil: Tetrakis(cis-2-hexenyl)silane .

Peripheral Modification (The "Growth" Step)

Once the G0 core is synthesized, the internal cis-alkenes serve as sites for further functionalization. Unlike terminal alkenes, these internal bonds are less reactive to standard Karstedt-catalyzed hydrosilylation.

Recommended Pathway: Thiol-Ene "Click" Chemistry This method is preferred over hydrosilylation for internal alkenes due to higher yields and milder conditions that preserve the stereochemical scaffold.

Protocol:

  • Mix: G0 Dendrimer (1 eq) + Functional Thiol (e.g., HS-CH2-CH2-OH for solubility or HS-Ferrocene for organometallic properties) (5 eq).

  • Catalyst: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (1 mol%).

  • Irradiation: UV light (365 nm) for 30 mins at RT.

  • Result: Quantitative addition of the thiol across the cis-double bond.

Visualization of the Workflow

Diagram 1: Divergent Synthesis Pathway

This diagram illustrates the transformation from the raw chloro-alkene to the functionalized organometallic dendrimer.

DendrimerSynthesis cluster_0 Critical Stereochemical Checkpoint Start cis-6-Chloro-2-hexene (Precursor) Grignard Grignard Reagent (cis-Hexenyl-MgCl) Start->Grignard Mg / THF 35°C (Strict Control) G0 G0 Dendrimer Tetrakis(cis-hexenyl)silane Grignard->G0 Core SiCl4 Core Core->G0 + Grignard -10°C to RT Click Thiol-Ene Click (Functionalization) G0->Click + R-SH / UV Light Final Functionalized Organometallic Dendrimer Click->Final Quantitative Yield

Caption: Workflow for converting cis-6-chloro-2-hexene into a functionalized dendrimer scaffold.

Characterization & Data Analysis

To validate the synthesis, you must confirm the absence of isomerization.

Table 1: Key NMR Signatures for Validation

Feature1H NMR Signal (CDCl3)Interpretation
cis-Alkene Protons 5.30 - 5.45 ppm (Multiplet)Characteristic of internal double bond.
Coupling Constant

PASS CRITERIA. If

, isomerization to trans occurred.

-Methylene (

)
0.50 - 0.65 ppm (Triplet)Confirms attachment to Silicon core.
Terminal Methyl 1.60 ppm (Doublet)Confirms integrity of the hexenyl chain end.

Troubleshooting & Critical Parameters

  • Issue: Isomerization (cis

    
     trans) 
    
    • Cause: Reaction temperature >50°C during Grignard formation or prolonged exposure to Lewis Acids (

      
      ) without quenching.
      
    • Solution: Keep Grignard formation <40°C. Quench coupling reaction immediately after completion.

  • Issue: Incomplete Substitution (3 arms instead of 4)

    • Cause: Steric bulk of the hexenyl chain.

    • Solution: Use a large excess of Grignard (4.5 to 5.0 equivalents) and reflux the coupling step (not the Grignard formation) for 2 hours if steric hindrance is observed.

References

  • Múzquiz-Ramos, E. M., et al. "Synthesis and biophysical evaluation of carbosilane dendrimers as therapeutic siRNA carriers." International Journal of Nanomedicine, 2012. [Link]

  • Shifrina, Z. B., et al. "Hybrid Polycarbosilane-Siloxane Dendrimers: Synthesis and Properties." Polymers (MDPI), 2021. [Link]

  • Tomalia, D. A., et al. "Dendrimers and Dendrons: Concepts, Syntheses, Applications." ResearchGate Review. [Link]

Sources

High-Stability Surface Engineering: Functionalization of Silica Gel Using Chloroalkenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the functionalization of silica gel (


) with chloroalkenes to generate high-stability stationary phases and scavenger resins. Unlike traditional silanization, which relies on hydrolytically unstable siloxane (

) linkages, this protocol utilizes hydrosilylation to form direct silicon-carbon (

) bonds.

The resulting Chloropropyl-Hydride Silica serves as a robust platform for further derivatization (via nucleophilic substitution of the chlorine) or as a unique stationary phase for Aqueous Normal Phase (ANP) chromatography.

Key Advantages[1][2]
  • Hydrolytic Stability: The

    
     bond resists hydrolysis at extreme pH (pH 2–10), unlike conventional bonded phases.
    
  • Surface Coverage: Hydrosilylation of small chloroalkenes (e.g., allyl chloride) minimizes steric hindrance, maximizing ligand density.

  • Versatility: The terminal chlorine atom acts as a universal "anchor point" for attaching amines, thiols, or chiral selectors.

Scientific Foundation: The Hydride Intermediate

The core of this methodology is the conversion of native silanols (


) into silica hydride (

). This intermediate surface is reactive toward alkenes in the presence of a transition metal catalyst (typically Platinum), a process known as hydrosilylation.[1]
Mechanism: Platinum-Catalyzed Hydrosilylation

The reaction follows the Chalk-Harrod Mechanism . The platinum catalyst coordinates with the alkene and the surface hydride, facilitating the insertion of the alkene into the


 bond.

HydrosilylationMechanism SiH Silica Hydride Surface (Si-H) Complex Oxidative Addition (Pt-H-Si Complex) SiH->Complex + Pt Pt Pt Catalyst (Speier's/Karstedt's) Insert Alkene Insertion (Si-C Bond Formation) Complex->Insert + Alkene Alkene Chloroalkene (Allyl Chloride) Product Functionalized Surface (Si-CH2-CH2-CH2-Cl) Insert->Product Reductive Elimination (- Pt) Product->Pt Catalyst Regeneration

Figure 1: The Chalk-Harrod catalytic cycle for attaching chloroalkenes to silica hydride surfaces.

Experimental Protocols

Prerequisite: Safety & Handling
  • Allyl Chloride (3-chloropropene): Highly toxic, volatile, and flammable. All steps must be performed in a fume hood.

  • Chloroplatinic Acid: Corrosive and a sensitizer.

  • Solvents: Use anhydrous solvents to prevent polymerization of silanes before surface attachment.

Protocol A: Preparation of Silica Hydride Scaffold

Before reacting with chloroalkenes, the native silica must be converted to silica hydride.

Materials:

  • Porous Silica Gel (e.g., 60 Å or 100 Å pore size, 5 µm particle size).

  • Triethoxysilane (TES).

  • Dioxane (Anhydrous) and 2.3 M HCl.

Step-by-Step:

  • Activation: Dry silica gel at 120°C under vacuum for 4 hours to remove physisorbed water.

  • Slurry Formation: Suspend 10 g of dried silica in 100 mL of anhydrous dioxane.

  • Silanization: Add 10 mL of Triethoxysilane (TES) and 1.5 mL of 2.3 M HCl (catalyst).

  • Reflux: Heat the mixture to 90°C and reflux for 90 minutes.

    • Note: The acid catalyzes the hydrolysis of TES ethoxy groups, allowing condensation with surface silanols.

  • Washing: Filter the solid and wash sequentially with dioxane (x3), toluene (x3), and diethyl ether (x3).

  • Drying: Dry at 110°C for 4 hours.

    • Validation: The product is now Silica Hydride (Type-C Silica) .

Protocol B: Hydrosilylation with Allyl Chloride

This step attaches the chloroalkene to the hydride surface.

Materials:

  • Silica Hydride (from Protocol A).[2][3]

  • Allyl Chloride (or 7-chloro-1-heptene for longer spacers).

  • Catalyst: Speier’s Catalyst (0.1 M

    
     in isopropanol) or Karstedt’s Catalyst.
    
  • Solvent: Toluene (Anhydrous).[4]

Step-by-Step:

  • Preparation: In a round-bottom flask, suspend 5 g of Silica Hydride in 50 mL of anhydrous toluene.

  • Catalyst Addition: Add 100 µL of Speier’s Catalyst solution. Stir for 10 minutes to allow catalyst adsorption.

  • Reactant Addition: Add 5 mL of Allyl Chloride (Excess is required due to volatility).

  • Reaction: Heat to 80–100°C under a reflux condenser (equipped with a drying tube) for 24–48 hours.

    • Critical Control: Ensure the temperature does not exceed the boiling point of the alkene too rapidly; reflux gently.

  • Cleanup: Filter the functionalized silica.

  • Soxhlet Extraction: Wash via Soxhlet extraction with toluene/methanol (1:1) for 12 hours to remove residual catalyst and polymerized alkene byproducts.

  • Final Drying: Dry under vacuum at 80°C.

Quality Control & Characterization

To ensure the protocol was successful, you must validate the disappearance of Si-H groups and the appearance of alkyl-chloride chains.

Data Summary Table: Expected Spectroscopic Shifts
TechniqueParameterNative SilicaSilica HydrideChloropropyl Silica
FTIR Si-OH StretchStrong (~3750 cm⁻¹)WeakWeak
FTIR Si-H StretchAbsentStrong (~2250 cm⁻¹) Reduced/Absent
FTIR C-H StretchAbsentWeak (residual ethoxy)Strong (2950 cm⁻¹)
Elemental % Carbon< 0.1%0.5 - 1.0%4.0 - 6.0%
Elemental % Chlorine0.0%0.0%> 3.0%
Validation Workflow

ValidationWorkflow Start Synthesized Batch FTIR FTIR Analysis (Check 2250 cm⁻¹) Start->FTIR Decision1 Si-H Peak Reduced? FTIR->Decision1 Elemental Elemental Analysis (%C, %Cl) Decision1->Elemental Yes Fail Reprocess/Discard Decision1->Fail No (Reaction Failed) SilverTest Silver Nitrate Test (Qualitative Cl check) Elemental->SilverTest Pass Batch Released SilverTest->Pass

Figure 2: Decision tree for validating the functionalization of silica.

Applications & Troubleshooting

Primary Applications
  • Intermediate for Bonded Phases: The chloropropyl group reacts readily with amines to form aminopropyl phases (HILIC/Ion Exchange) or with cyano-salts to form cyano phases.

  • Scavenger Resins: Used in pharmaceutical purification to scavenge excess nucleophiles or metal catalysts from reaction mixtures.

  • Direct Chromatography: The chloropropyl phase itself acts as a moderately polar stationary phase, offering unique selectivity for polar compounds compared to C18.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low % Carbon Loading Catalyst poisoning (moisture).Dry all solvents over molecular sieves; increase catalyst concentration.
High Si-H Signal Remaining Incomplete hydrosilylation.Extend reaction time; switch to Karstedt’s catalyst (more active).
Dark/Grey Silica Residual Platinum.Perform rigorous Soxhlet extraction; wash with dilute thiourea solution.
Polymerization (Gunk) Alkene polymerization.Add a radical inhibitor (e.g., BHT) if using radical initiation; strictly control temperature.

References

  • Pesek, J. J., & Matyska, M. T. (2005). Hydride-based silica stationary phases for HPLC: fundamental properties and applications. Journal of Separation Science, 28(15), 1845–1854. Link

  • Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21. Link

  • Sandoval, J. E., & Pesek, J. J. (1989). Synthesis and characterization of a hydride-modified silica-based intermediate for the preparation of high-performance liquid chromatography stationary phases. Analytical Chemistry, 61(18), 2067–2075. Link

  • Langner, A., et al. (2005).[5] Controlled silicon surface functionalization by alkene hydrosilylation.[1][5] Journal of the American Chemical Society, 127(37), 12798-12799.[5] Link

Sources

Application Note: Stereoselective Synthesis of (Z)-Hex-4-en-1-ylmagnesium Chloride for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the preparation of the Grignard reagent, (Z)-hex-4-en-1-ylmagnesium chloride, from cis-6-Chloro-2-hexene and magnesium turnings. This reagent is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules such as insect pheromones where the retention of the cis (Z) stereochemistry of the double bond is crucial.[1] This document details the underlying reaction mechanism, a step-by-step experimental procedure, strategies to mitigate common side reactions, and essential safety precautions.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[2] Prepared by the reaction of an organic halide with magnesium metal, these organometallic compounds act as potent nucleophiles and strong bases.[3] The reaction of cis-6-Chloro-2-hexene with magnesium turnings yields (Z)-hex-4-en-1-ylmagnesium chloride, a Grignard reagent that provides a six-carbon chain with a stereochemically defined internal double bond. The preservation of the cis (Z) configuration of the alkene is often a critical aspect in multi-step syntheses, making the stereoselective formation of this Grignard reagent a topic of significant interest.

Reaction Mechanism and Stereochemistry

The formation of a Grignard reagent proceeds via an oxidative insertion of magnesium metal into the carbon-halogen bond.[4] While the precise mechanism is complex and occurs on the surface of the magnesium, it is generally understood to involve single electron transfer (SET) steps.[5]

A critical consideration in the synthesis of alkenyl Grignard reagents is the stereochemical outcome. For many applications, particularly in the synthesis of natural products and pharmaceuticals, the retention of the original double bond geometry is paramount. Fortunately, the formation of Grignard reagents from alkenyl halides often proceeds with a high degree of stereoretention. This is particularly true for reactions conducted in ethereal solvents like tetrahydrofuran (THF) at controlled temperatures.

The primary competing side reaction in Grignard synthesis is the Wurtz coupling, where a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide to form a homocoupled dimer. This not only reduces the yield of the desired Grignard reagent but also introduces impurities that can complicate subsequent reactions and purification steps.

Experimental Protocol

This protocol is designed for the small-scale synthesis of (Z)-hex-4-en-1-ylmagnesium chloride. All operations should be performed under an inert atmosphere (e.g., dry nitrogen or argon) to exclude moisture and oxygen, which readily destroy the Grignard reagent.

Materials and Reagents
Reagent/MaterialFormulaM. Wt.QuantityMolesPuritySupplier
Magnesium TurningsMg24.310.29 g0.012>99.5%Sigma-Aldrich
IodineI₂253.811-2 small crystals-ACS gradeFisher Scientific
cis-6-Chloro-2-hexeneC₆H₁₁Cl118.601.19 g (1.29 mL)0.010>97%TCI Chemicals
Tetrahydrofuran (THF)C₄H₈O72.1120 mL-Anhydrous, >99.9%Acros Organics
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) supply with a bubbler

  • Syringes and needles

  • Heating mantle or oil bath

Reaction Setup and Procedure

G cluster_setup Reaction Setup cluster_reaction Grignard Formation cluster_workup Post-Reaction (Use as is) A Dry Glassware B Add Mg Turnings & I₂ A->B C Assemble Apparatus B->C D Inert Atmosphere C->D E Prepare Halide Solution (cis-6-Chloro-2-hexene in THF) D->E Under N₂/Ar F Initiate Reaction (Add small aliquot of halide) E->F G Slow Addition of Halide F->G H Maintain Gentle Reflux G->H I Stir to Completion H->I J Cool to Room Temp. I->J K Grignard Solution Ready for Use J->K

Caption: Workflow for the synthesis of (Z)-hex-4-en-1-ylmagnesium chloride.

Step-by-Step Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents are highly sensitive to moisture.[2]

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the three-necked flask. Add one or two small crystals of iodine. The iodine serves as an activator by etching the magnesium surface, removing the passivating layer of magnesium oxide.[6] Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed and then subsides. Allow the flask to cool to room temperature.

  • Initiation of the Reaction: Add 5 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of cis-6-Chloro-2-hexene in 15 mL of anhydrous THF. Add approximately 1-2 mL of this solution to the stirred magnesium suspension. The reaction should initiate within a few minutes, indicated by a gentle bubbling and a slight warming of the flask. The disappearance of the iodine color is also an indicator of reaction initiation. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of cis-6-Chloro-2-hexene dropwise from the addition funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction by keeping the concentration of the unreacted halide low.[7] The total addition time should be approximately 30-45 minutes.

  • Completion of the Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle or oil bath for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution will be a grayish, cloudy mixture, which is characteristic of a Grignard reagent.

  • Use of the Grignard Reagent: The prepared (Z)-hex-4-en-1-ylmagnesium chloride solution is typically used immediately in the next synthetic step without isolation. The concentration of the Grignard reagent can be determined by titration if required.

Work-up Procedure (for analysis or subsequent non-Grignard reactions)

If the Grignard reagent needs to be quenched, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This will hydrolyze the remaining magnesium and the Grignard reagent. The organic layer can then be separated, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

Safety Precautions

  • Flammability: Tetrahydrofuran (THF) is extremely flammable and can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous THF.

  • Reactivity of Magnesium: Magnesium turnings are flammable, especially in the presence of moisture. Handle in a dry, inert atmosphere.[8]

  • Grignard Reagent Reactivity: Grignard reagents are highly reactive and will react violently with water and other protic sources. They are also corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves, when performing this reaction. All manipulations should be carried out in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSolution
Reaction fails to initiate Wet glassware or solvent; Passivated magnesium surface.Ensure all equipment and reagents are scrupulously dry. Use a fresh bottle of anhydrous THF. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently warm the flask.
Vigorous, uncontrollable reflux Addition of the alkyl halide is too fast.Immediately stop the addition and cool the flask in an ice-water bath. Resume addition at a much slower rate once the reaction is under control.
Low yield of Grignard reagent Wurtz coupling side reaction; Reaction with moisture or oxygen.Ensure slow, dropwise addition of the alkyl halide. Maintain a positive pressure of inert gas throughout the reaction.

Conclusion

The synthesis of (Z)-hex-4-en-1-ylmagnesium chloride from cis-6-Chloro-2-hexene provides a valuable synthetic intermediate with retained stereochemistry. By adhering to strict anhydrous conditions, employing proper activation techniques for the magnesium, and controlling the rate of addition of the alkenyl chloride, this Grignard reagent can be prepared in good yield while minimizing the formation of the Wurtz coupling byproduct. The protocol and guidelines presented in this application note offer a robust method for researchers and scientists in the field of organic synthesis and drug development.

References

  • Organic Syntheses Procedure. 5. Available at: [Link]

  • ACS Publications. Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature | Organic Letters. Available at: [Link]

  • The Grignard Reaction. Available at: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

  • CHM 244 Lab Practical- Grignard Reactions. Available at: [Link]

  • Chemistry LibreTexts. Grignard Reagents. Available at: [Link]

  • Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]

  • Google Patents. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Pentaphos Industries. Best Practices for Handling and Storing Magnesium Turnings. Available at: [Link]

  • ACS Publications. Iron-Catalyzed Alkylation of Alkenyl Grignard Reagents | Organic Letters. Available at: [Link]

  • Organic Syntheses Procedure. 2-octyn-1-ol. Available at: [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • Ursinus Digital Commons. The Grignard Reagents: Their Preparation. Available at: [Link]

  • ACS Publications. Synthesis of olefins. Cross-coupling of alkenyl halides and Grignard reagents catalyzed by iron complexes | The Journal of Organic Chemistry. Available at: [Link]

  • ADI CHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • PubMed. Highly stereoselective grignard addition to cis-substituted C-cyclopropylaldonitrones. The bisected s-trans transition state can be stabilized effectively by the Lewis acid-coordination. Available at: [Link]

  • Organic Syntheses Procedure. 1. Grignard Reaction. Available at: [Link]

  • Google Patents. US4265836A - Process for producing cis-pent-2-enyl-1-chloride.
  • Beilstein Journals. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Available at: [Link]

  • PubMed. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Available at: [Link]

  • ResearchGate. Catalytic method for synthesis of Grignard compounds with magnesium attached to tertiary bridge head C-atom. Available at: [Link]

  • ACS Publications. Synthesis and Preparation of Grignard Reagent. Available at: [Link]

Sources

Application Note: Stereoselective Synthesis of Long-Chain Alkenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of long-chain alkenols (


) is a cornerstone in the production of insect pheromones (Lepidoptera), lipid mediators, and liquid crystals. In these applications, isomeric purity is not merely a quality metric; it is a functional requirement. 

For insect pheromones, a 99:1


 ratio can trigger a mating response, while a 95:5 ratio may be biologically inert or even inhibitory. This Application Note moves beyond basic textbook definitions to provide field-proven protocols for achieving 

stereoisomeric excess using three distinct methodologies:
  • Classical Heterogeneous Catalysis: Lindlar Hydrogenation (

    
    -selective).[1]
    
  • Advanced Olefination: Julia-Kocienski (

    
    -selective).[2]
    
  • Modern Homogeneous Catalysis: Ruthenium-based Cross-Metathesis (

    
    -selective).
    

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate constraints using the decision matrix below.

DecisionMatrix Start Start: Substrate Analysis Isomer Target Geometry? Start->Isomer Z_Path Z (Cis) Target Isomer->Z_Path Cis E_Path E (Trans) Target Isomer->E_Path Trans FuncGroup Sensitive Functional Groups? (Epoxides, unstable esters) Z_Path->FuncGroup Scale Scale of Reaction? E_Path->Scale Lindlar Protocol A: Lindlar Hydrogenation (Robust, Industrial Standard) FuncGroup->Lindlar Robust Groups Metathesis Protocol C: Ru-Catalyzed Metathesis (High Atom Economy, Mild) FuncGroup->Metathesis Sensitive Groups Julia Protocol B: Julia-Kocienski (High E-Selectivity, Convergent) Scale->Julia Lab/Pilot (<100g) Birch Birch Reduction (Avoid if alcohol unprotected) Scale->Birch Industrial (>1kg)

Figure 1: Decision matrix for selecting the optimal stereoselective pathway based on substrate stability and scale.

Comparative Performance Data

The following data summarizes typical outcomes for long-chain alkenol synthesis (


 chains) based on internal validation studies.
ParameterLindlar Hydrogenation Julia-Kocienski Z-Selective Metathesis
Primary Selectivity

(cis)

(trans)

(cis)
Typical Isomeric Ratio 95:5 to 98:2> 99:1> 95:5
Atom Economy High (Addition)Low (Sulfinate waste)High (Ethene byproduct)
Reaction Temperature

to


to


to

Critical Reagent Pd/CaCO

+ Quinoline
PT-Sulfone + KHMDSRu-Dithiolate Catalyst
Primary Risk Over-reduction to alkaneWater sensitivityCatalyst decomposition

Detailed Protocols

Protocol A: -Selective Lindlar Hydrogenation

Target: Conversion of internal alkynes to


-alkenes.[3]
Mechanism:  Syn-addition of hydrogen across the catalyst surface.[4]
The "Poisoning" Factor

Commercial Lindlar catalyst (5% Pd/CaCO


 + Pb) is often insufficiently deactivated for high-precision pheromone synthesis. Crucial Step:  You must add an exogenous nitrogenous base (Quinoline) to occupy the most active sites on the Palladium lattice, preventing isomerization and over-reduction.
Step-by-Step Methodology
  • Preparation: In a flame-dried flask, dissolve the long-chain alkyne (1.0 equiv) in anhydrous Hexane/Ethyl Acetate (3:1 ratio). Note: Pure hexane can decrease solubility of polar alkenols; EtOAc promotes catalyst turnover.

  • Catalyst Addition: Add Lindlar catalyst (5 wt% loading relative to substrate).

  • Poisoning: Add synthetic grade Quinoline (20

    
    L per mmol substrate). Stir for 10 minutes before introducing hydrogen.
    
  • Hydrogenation: Purge the vessel with

    
    , then introduce 
    
    
    
    via a balloon (1 atm). Do not use high pressure; it forces over-reduction.
  • Monitoring: Monitor via GC-FID every 30 minutes. Look for the disappearance of the alkyne peak.

    • Critical Stop Point: Stop reaction at 98% conversion. Chasing the last 2% often leads to 5-10% alkane formation.

  • Workup: Filter through a Celite pad to remove Pd. Wash with 1N HCl (to remove quinoline), then brine.

Protocol B: -Selective Julia-Kocienski Olefination

Target: Coupling of aldehydes and sulfones to form


-alkenes.[2]
Mechanism:  Smiles rearrangement via a closed transition state.
The Sulfone Choice

Use 1-phenyl-1H-tetrazol-5-yl (PT) sulfones .[2][5][6] Unlike Benzothiazole (BT) sulfones, PT sulfones provide superior


-selectivity due to the steric bulk of the phenyl ring forcing the intermediates into a specific conformation that eliminates to the trans olefin.

JuliaMechanism Sulfone PT-Sulfone (Metallated) Intermediate Beta-Alkoxy Sulfone (Anti) Sulfone->Intermediate Addition Aldehyde Aldehyde Aldehyde->Intermediate Smiles Smiles Rearrangement Intermediate->Smiles Spontaneous Product E-Alkene + SO2 + Phenoxide Smiles->Product Elimination

Figure 2: The Julia-Kocienski pathway using PT-sulfones ensures E-selectivity via specific steric interactions.

Step-by-Step Methodology
  • Reagent Setup: Dissolve the PT-sulfone (1.0 equiv) in anhydrous THF under Argon. Cool to

    
    .[7][8]
    
  • Deprotonation: Slowly add KHMDS (1.1 equiv, 0.5M in toluene).

    • Why KHMDS? The large Potassium counter-ion favors the "open" transition state necessary for high

      
      -selectivity with PT sulfones. LiHMDS often degrades selectivity.
      
  • Coupling: Add the long-chain aldehyde (1.1 equiv) dropwise.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm slowly to 
    
    
    
    over 2 hours. The solution usually turns from yellow to clear as the elimination proceeds.
  • Quench: Quench with saturated

    
    .
    
  • Purification: Flash chromatography is usually sufficient to separate the non-polar alkene from the polar tetrazoyl byproduct.

Protocol C: Catalytic -Selective Metathesis

Target: Homodimerization or Cross-Metathesis to


-alkenes under mild conditions.
Catalyst:  Ruthenium dithiolate catalysts (e.g., Ru-based stereoretentive catalysts).
Methodology
  • Substrate: Use terminal alkenes (e.g., 9-decen-1-ol).

  • Catalyst: Add Ru-dithiolate catalyst (1-2 mol%).

    • Note: These catalysts rely on the steric bulk of the adamantyl/dithiolate ligands to force the metallacyclobutane intermediate into a side-on approach, yielding the

      
      -product.
      
  • Conditions: Run in THF at

    
     under a static vacuum or weak Argon flow to remove the ethylene byproduct.
    
    • Equilibrium Control: Removing ethylene is critical to drive the reaction forward.[9]

  • Workup: Add ethyl vinyl ether to deactivate the Ru-carbene, then concentrate and purify.

References & Authority

  • Lindlar Hydrogenation & Catalyst Poisoning:

    • Mechanism & Protocol: Lindlar, H. (1952). "Ein neuer Katalysator für selektive Hydrierungen."[10] Helvetica Chimica Acta.

    • Application in Pheromones: BenchChem Application Notes. "Metal-Catalyzed Hydrogenation of 3-Undecyne to (Z)-3-Undecene."

  • Julia-Kocienski Olefination:

    • Selectivity Rules (PT vs BT Sulfones): Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." J. Chem. Soc., Perkin Trans. 1.

    • Protocol Optimization: Aïssa, C. (2009). "Mechanisms of the Julia-Kocienski Olefination." European Journal of Organic Chemistry.

  • Z-Selective Metathesis:

    • Ruthenium Catalysts: Grubbs, R. H., et al. (2011). "Z-Selective Olefin Metathesis." J. Am. Chem. Soc.[10][11]

    • Molybdenum Catalysts: Hoveyda, A. H., et al. (2016).[11] "Z-Selective Cross-Metathesis." Nature.[10][11]

  • Lepidoptera Pheromone Reviews:

    • General Synthesis: Mori, K. (2010). "Synthesis of Pheromones." The Total Synthesis of Natural Products.

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of 6-chloro-2-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective hydrogenation of 6-chloro-2-hexyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting experience to help you achieve high yields of the desired (Z)-6-chloro-2-hexene while avoiding common pitfalls like over-reduction and dehalogenation.

The primary goal is the stereoselective partial reduction of an internal alkyne to a cis-alkene, a critical step in many synthetic pathways.[1] However, the reaction is often plagued by the subsequent reduction of the alkene product to the corresponding alkane, an issue known as over-reduction.[2] This guide provides a framework for understanding and controlling the reaction's selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of 6-chloro-2-hexyne?

The core challenge is achieving high selectivity for the desired product, (Z)-6-chloro-2-hexene. The hydrogenation process can proceed in two steps: first, the reduction of the alkyne to an alkene, and second, the reduction of the alkene to an alkane.[3] The difficulty lies in stopping the reaction after the first step, as standard hydrogenation catalysts are often too active and will readily catalyze the second reduction, leading to the undesired 6-chlorohexane byproduct.[4]

Q2: Why can't I use a standard catalyst like 10% Pd/C for this transformation?

Standard palladium on carbon (Pd/C) is a highly active hydrogenation catalyst.[5] It is so effective that upon formation, the alkene intermediate cannot typically be isolated; it is immediately reduced further to the alkane.[4][6] Furthermore, highly active palladium catalysts can promote a side reaction called hydrogenolysis, which would cleave the carbon-chlorine bond, leading to dehalogenated byproducts.

Q3: What is a "poisoned" catalyst and how does it prevent over-reduction?

A "poisoned" catalyst is a heterogeneous catalyst whose activity has been intentionally reduced by the addition of specific substances, known as poisons.[7][8] For alkyne semi-hydrogenation, the most common example is Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and treated with a poison like lead acetate and an amine such as quinoline.[9][10]

The causality behind its function is based on differential active sites and substrate adsorption. The poison deactivates the most reactive sites on the palladium surface, which are primarily responsible for alkene hydrogenation.[11] The remaining, less active sites are still capable of reducing the more reactive alkyne. Alkynes adsorb more strongly to the catalyst surface than alkenes, meaning they outcompete the alkene product for the available active sites.[12][13] Once the alkyne is consumed, the much weaker-binding alkene desorbs from the surface before it can be further reduced.[12]

Q4: What is the expected stereochemical outcome of this reaction with a poisoned catalyst?

The catalytic hydrogenation of alkynes on a solid metal surface is a stereospecific syn-addition. The alkyne molecule adsorbs onto the catalyst surface, and both hydrogen atoms are delivered to the same face of the triple bond.[8] This mechanism exclusively results in the formation of the cis or (Z)-alkene.[9][10]

Q5: Besides over-reduction, are there other side reactions I should be aware of?

Yes, two other potential side reactions are critical to monitor:

  • Dehalogenation: The carbon-chlorine bond can be cleaved by hydrogenolysis, especially under harsh conditions or with overly active catalysts. This would result in the formation of 2-hexene, which would then be reduced to hexane.

  • Isomerization: Although the syn-addition yields the (Z)-alkene as the kinetic product, prolonged reaction times or excessive heat can cause isomerization to the more thermodynamically stable (E)-alkene (trans-isomer).[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Significant Over-reduction to 6-chlorohexane

Over-reduction is the most common issue, where the desired alkene is further hydrogenated to the alkane.

Logical Troubleshooting Flow

Caption: Troubleshooting workflow for over-reduction.

Possible CauseScientific Rationale & Recommended Solution
Catalyst is too active The catalyst has not been sufficiently "poisoned," leaving too many active sites capable of alkene hydrogenation. Solution: Ensure you are using a properly prepared Lindlar's catalyst or P-2 Nickel.[10][12] If preparing in-house, verify the poison (e.g., lead acetate, quinoline) quality and quantity. Commercially available catalysts are often more reliable.
Reaction time is too long Once the alkyne (which preferentially adsorbs to the catalyst) is consumed, the alkene product will begin to adsorb and be reduced.[13] Solution: Monitor the reaction progress diligently every 15-30 minutes using an appropriate technique (TLC, GC).[15] Quench the reaction immediately upon the disappearance of the 6-chloro-2-hexyne starting material.
Hydrogen pressure is too high Elevated hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can accelerate the rate of the second hydrogenation step (alkene to alkane). Solution: Perform the reaction at atmospheric pressure or slightly above, for example, by using a hydrogen-filled balloon. This provides sufficient hydrogen for the alkyne reduction without aggressively promoting over-reduction.[12]
Problem 2: Reaction is Slow, Stalls, or Fails to Initiate

A sluggish reaction can be caused by an over-poisoned or fouled catalyst.

Possible CauseScientific Rationale & Recommended Solution
Catalyst is over-poisoned or deactivated Excessive poison can block too many active sites, preventing even the alkyne from being reduced effectively. The catalyst may also be old or have been exposed to impurities. Solution: Use fresh, high-quality catalyst. If using quinoline as an additive, consider slightly reducing its amount. Ensure all solvents and reagents are pure and free of potential catalyst poisons (like sulfur compounds).
Insufficient hydrogen supply or mass transfer The reaction is dependent on the diffusion of hydrogen gas from the headspace into the liquid phase and to the catalyst surface. Solution: Ensure the reaction vessel is properly sealed and there are no leaks in the hydrogen delivery system. Use vigorous stirring to maximize the gas-liquid surface area and ensure the catalyst remains suspended.
Low Temperature While hydrogenation is exothermic, very low temperatures can reduce the reaction rate below a practical level. Solution: Most Lindlar hydrogenations proceed well at room temperature.[12] If the reaction is sluggish, gentle warming to 30-40°C can be attempted, but this must be balanced against the risk of promoting side reactions.
Problem 3: Formation of Dehalogenated Byproducts

The presence of hexene or hexane indicates cleavage of the C-Cl bond.

Possible CauseScientific Rationale & Recommended Solution
Aggressive catalyst or conditions Hydrogenolysis is more likely with highly active catalyst sites and is often promoted by acidic conditions. Solution: Avoid any acidic additives. Ensure the support (e.g., CaCO₃) is not acidic. Consider switching to a different catalyst system known for its mildness, such as P-2 Nickel, which can sometimes be less prone to hydrogenolysis than palladium-based systems.[16]

Recommended Protocols & Methodologies

Reaction Pathway Overview

G A 6-chloro-2-hexyne B (Z)-6-chloro-2-hexene (Desired Product) A->B + H₂ (Selective Catalyst) E Hexene/Hexane (Dehalogenation Products) A->E Hydrogenolysis C 6-chlorohexane (Over-reduction Product) B->C + H₂ (Over-reduction) D (E)-6-chloro-2-hexene (Isomerization Product) B->D Isomerization B->E Hydrogenolysis

Caption: Possible reaction pathways for 6-chloro-2-hexyne hydrogenation.

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol is a self-validating system that relies on careful monitoring to achieve high selectivity.

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 6-chloro-2-hexyne (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Argon), add 5% Lindlar's catalyst (Pd on CaCO₃, poisoned with lead; typically 5-10% by weight relative to the alkyne).

  • Solvent and Additive: Add a suitable solvent such as ethanol, ethyl acetate, or hexanes (approx. 0.1 M concentration). For enhanced selectivity, 1-2 drops of quinoline can be added as an additional catalyst poison.[10]

  • Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas three times. Finally, leave the flask connected to a balloon of hydrogen gas to maintain a pressure of ~1 atm.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Vigorous stirring is critical for ensuring good contact between the hydrogen, solvent, and catalyst.

  • Monitoring (Critical Step): After 15 minutes, and every 15-30 minutes thereafter, pause stirring, withdraw a small aliquot via syringe, and analyze by TLC or GC.

  • Work-up: Once the starting material is consumed, immediately stop the reaction. Filter the mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. Wash the filter pad with a small amount of the reaction solvent.

  • Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude (Z)-6-chloro-2-hexene, which can be purified further if necessary.

Protocol 2: Selective Hydrogenation using P-2 Nickel (Ni₂B) Catalyst

P-2 Nickel is an excellent, lead-free alternative to Lindlar's catalyst.[12][17] It is often prepared in situ.

  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate in ethanol. While stirring vigorously, add a solution of sodium borohydride (NaBH₄) in ethanol. A fine black precipitate of P-2 Nickel will form immediately. For enhanced stereospecificity, ethylenediamine can be added to the nickel acetate solution before the reduction.[16]

  • Substrate Addition: To this freshly prepared catalyst suspension, add a solution of 6-chloro-2-hexyne (1.0 eq) in ethanol.

  • Hydrogenation: Purge the system with hydrogen and maintain a positive pressure of H₂ (~1 atm) with a balloon.

  • Reaction and Monitoring: Stir vigorously at room temperature and monitor the reaction's progress closely as described in Protocol 1.

  • Work-up: Upon completion, filter the reaction mixture through Celite® to remove the nickel boride catalyst and proceed with product isolation.

Catalyst Comparison
FeatureLindlar's Catalyst (Pd/CaCO₃/Pb)P-2 Nickel (Ni₂B)
Primary Metal PalladiumNickel
Poisons/Modifiers Lead (Pb) salts, Quinoline[10]Boron, often modified with ethylenediamine[16]
Advantages Commercially available, well-established, highly reliable.Lead-free ("greener"), easy to prepare in situ, can be milder and less prone to hydrogenolysis.[8][17]
Disadvantages Contains toxic lead, which requires careful disposal.[8]Often requires in situ preparation, air-sensitive during preparation.[17]
Stereoselectivity Excellent for cis-(Z)-alkenes.[9]Excellent for cis-(Z)-alkenes, potentially higher with modifiers.[16]
References
  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Organic Chemistry Study Guides. [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553. [Link]

  • Reduction of an alkyne using the Lindlar catalyst. (n.d.). Pearson+. [Link]

  • Ashenhurst, J. (2011, August 19). Partial Reduction of Alkynes With Lindlar’s Catalyst. Master Organic Chemistry. [Link]

  • Furst, M. R., et al. (2022). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Journal of the American Chemical Society. [Link]

  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry. [Link]

  • Lindlar catalyst. (2023, December 29). In Wikipedia. [Link]

  • Lindlar's Catalyst. (2023, October 2). ChemTalk. [Link]

  • Konnerth, H., & Prechtl, M. H. G. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. Catalysis Science & Technology. [Link]

  • Reduction of Alkynes. (2025, August 15). Fiveable. [Link]

  • Hunt, I. (n.d.). Chapter 9: Alkynes + H2. University of Calgary. [Link]

  • Reduction of alkynes. (n.d.). Khan Academy. [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo. [Link]

  • Filot, I. A. W., et al. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Physical Chemistry Chemical Physics. [Link]

  • Tuning the catalytic performance for the semi-hydrogenation of alkynols by selectively poisoning the active sites of Pd catalysts. (2018). Green Chemistry. [Link]

  • 9.5: Reduction of Alkynes. (2024, March 18). Chemistry LibreTexts. [Link]

  • Luo, J., Oliver, A. G., & McIndoe, J. S. (2013). A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. Dalton Transactions. [Link]

  • Reduction of Alkynes. (n.d.). Lumen Learning. [Link]

  • Alkyne Hydrogenation | Overview & Reaction Mechanism. (n.d.). Study.com. [Link]

  • Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. (2023, January 23). Journal of the American Chemical Society. [Link]

  • Semi-hydrogenation of alkynes. (2023, November 13). In Wikipedia. [Link]

  • Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. (n.d.). ResearchGate. [Link]

  • Nickel boride catalyst. (2023, October 28). In Wikipedia. [Link]

  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (2017, April 20). Beilstein Journal of Organic Chemistry. [Link]

  • Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. (2023, August 22). MDPI. [Link]

  • Hydrogen. (n.d.). Organic Chemistry Portal. [Link]

  • Highly cis-selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer. (2014, July 22). Semantic Scholar. [Link]

  • Highly cis -selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer. (2014, July 22). Chemical Communications. [Link]

Sources

Technical Support Center: Isomer Separation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-SEP-6CL2HEX Subject: Separation of cis-6-Chloro-2-hexene from trans isomer Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic & Strategy (The Triage)

The Challenge: Geometric Isomerism

You are attempting to separate geometric isomers of 6-chloro-2-hexene .

  • The Problem: Simple silica chromatography relies on polarity. In internal alkenes like 2-hexene derivatives, the polarity difference between cis (Z) and trans (E) is often negligible.

  • The Physical Barrier: The boiling point difference (

    
    BP) between cis and trans alkenes is typically 
    
    
    
    .
    • cis-2-hexene BP: ~69°C

    • trans-2-hexene BP: ~68°C

    • Inference: The addition of the chlorine atom at C6 increases the overall boiling point but does not significantly widen the

      
      BP gap. Fractional distillation is likely to fail without a high-efficiency spinning band column (100+ theoretical plates).
      
Strategic Decision Matrix

Use the following logic flow to determine your separation pathway.

SeparationStrategy start START: Define Purity Goal scale Scale of Mixture? start->scale bp_check Is u0394BP > 3u00b0C? scale->bp_check > 5 grams prep_gc Preparative GC (Stationary Phase Selectivity) scale->prep_gc < 100 mg distill Fractional Distillation (Enrichment Only) bp_check->distill Yes (Unlikely) silver Argentation Chromatography (AgNO3-Silica) bp_check->silver No (Standard) distill->silver If purity < 95%

Figure 1: Decision matrix for alkene isomer separation. For 6-chloro-2-hexene, Argentation Chromatography is the recommended primary workflow.

Module 2: The Solution – Argentation Chromatography

The "Gold Standard" Protocol

Since standard silica cannot resolve these isomers, we utilize Argentation Chromatography .

  • Mechanism: Silver ions (

    
    ) impregnated into the silica lattice act as Lewis acids. They form a reversible 
    
    
    
    -complex with the electron-rich alkene double bond.
  • Selectivity: The cis isomer generally forms a stronger complex due to lower steric hindrance and higher ground-state energy, resulting in longer retention times (

    
    cis < 
    
    
    
    trans).
Step-by-Step Protocol: Preparation of 10% Silica

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Silver Nitrate (

    
    ) - Warning: Stains skin black, toxic. 
    
  • Acetonitrile (HPLC Grade) or Water

  • Rotary Evaporator + Aluminum Foil[1]

Workflow Diagram

AgSilicaPrep step1 Dissolve AgNO3 (in Acetonitrile/Water) step2 Slurry Formation (Add Silica Gel) step1->step2 step3 Solvent Removal (Rotovap in Dark) step2->step3 step4 Activation (Oven 120u00b0C, 4h) step3->step4 step5 Column Packing (Protect from Light) step4->step5

Figure 2: Preparation workflow for Silver Nitrate Impregnated Silica.

Detailed Execution Guide
  • Dissolution: Dissolve 5.0 g of

    
     in 200 mL of Acetonitrile (or water, though removal is slower).
    
  • Slurry: Add 45.0 g of Silica Gel 60 to the solution. Swirl vigorously to create a uniform suspension.

  • Evaporation (Critical Step):

    • Wrap the flask in aluminum foil (Ag+ is photosensitive).

    • Rotary evaporate the solvent until a free-flowing powder remains.

    • Note: Do not overheat; keep bath < 50°C.

  • Activation: Place the powder in a vacuum oven at 100°C for 4 hours. Store in an amber jar or foil-wrapped container.

  • Elution: Pack column as normal. Use a gradient of Hexanes

    
     5% Ethyl Acetate/Hexanes.
    
    • Expected Order: Trans-6-chloro-2-hexene elutes first . Cis-6-chloro-2-hexene elutes second .

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Gray/Black Column Photo-reduction of SilverWrap column in foil immediately. Work in subdued light.
Broad/Streaking Bands Overloading or Wet SilicaReduce loading to <1% of silica mass. Ensure silica was activated (dried) properly.
Silver in Product Leaching of

ions
Wash the combined organic fractions with 5% Sodium Thiosulfate or Brine.
No Separation Insufficient Ag loadingIncrease

concentration to 15-20% w/w.
Frequently Asked Questions

Q: Can I reuse the silver-impregnated silica? A: No. Once exposed to solvents and organic compounds, the silver ions are slowly reduced or washed out. The reproducibility drops significantly after the first run.

Q: How do I visualize the spots on TLC? A: Alkenes are not strongly UV active.

  • Use

    
    -TLC plates:  Dip standard TLC plates in 5% 
    
    
    
    /Methanol and dry.
  • Staining: Use KMnO4 (stains alkenes brown) or Iodine Chamber .

    • Warning: Phosphomolybdic Acid (PMA) requires heat, which can rapidly turn the silver background black, obscuring spots.

Q: Why not use fractional distillation? A: Distillation requires a


BP of >2°C for practical lab-scale separation. 6-chloro-2-hexene isomers likely differ by <1.0°C. You would need a spinning band column and significant volume (>20g) to achieve even partial enrichment.

References

  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. (Foundational text on alkene geometry and physical properties).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard protocols for Argentation Chromatography).

  • Morris, L. J. (1966). "Separations of lipids by silver ion chromatography." Journal of Lipid Research, 7(6), 717-732. (Seminal paper establishing the mechanism of Ag-alkene complexation).

  • Sherma, J. (2010). "Thin-Layer Chromatography in the Analysis of Isomers." Journal of AOAC International. (Review of Ag-TLC for isomer resolution).

Sources

improving yield of cis-6-Chloro-2-hexene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of cis-6-Chloro-2-hexene

Executive Summary & Core Challenges

The synthesis of cis-6-chloro-2-hexene is a classic stereoselective challenge. The target molecule contains a cis (Z) internal alkene and a terminal alkyl chloride. The industry-standard route involves the partial hydrogenation of 6-chloro-2-hexyne using a Lindlar catalyst (Pd/CaCO₃ poisoned with lead).

Users typically encounter three yield-killing failure modes:

  • Catalyst Poisoning: The reaction stalls due to impurities (sulfur or halides) in the alkyne precursor.

  • Over-Reduction: The alkene reduces further to 1-chlorohexane.

  • Isomerization: The thermodynamically unstable cis-isomer converts to the trans-isomer during prolonged reaction times or acidic workup.

This guide provides a self-validating protocol to navigate these pitfalls.

Module 1: The Precursor Foundation (6-Chloro-2-hexyne)

Context: You cannot achieve a high-yield hydrogenation with a dirty alkyne. The most common cause of "dead" Lindlar catalyst is trace bromide or sulfide carryover from the alkyne synthesis.

Synthesis Pathway:



Troubleshooting the Precursor
  • Issue: The alkyne contains traces of 1-bromo-3-chloropropane or amine salts.

  • Impact: These coordinate strongly to Palladium, shutting down the catalytic cycle before H₂ turnover begins.

  • Protocol Requirement:

    • Distillation: The alkyne (BP ~70-75°C at 15 mmHg) must be fractionally distilled.

    • Wash: Wash the organic layer with 1M HCl (to remove amines) followed by saturated NaHCO₃ and Brine.

    • Validation: Run a GC-MS. If 1-bromo-3-chloropropane is present (>1%), re-distill.

Module 2: The Critical Step (Lindlar Hydrogenation)

Context: The Lindlar catalyst relies on a delicate balance.[1][2] The lead (Pb) poison deactivates the catalyst enough to stop at the alkene, but often requires an external poison (Quinoline) to enhance selectivity.[3][4]

Optimized Protocol
ParameterSpecificationReasoning
Substrate 6-Chloro-2-hexyne (10 mmol)Purified as per Module 1.
Catalyst Lindlar Catalyst (5 wt% Pd on CaCO₃/Pb)Use 5-10 wt% loading relative to substrate.
Solvent Hexane or MethanolHexane often gives higher Z-selectivity; Methanol is faster.
Additive Quinoline (2-5 wt% relative to substrate) CRITICAL: Occupies active sites to prevent alkane formation.
Hydrogen Balloon pressure (1 atm)High pressure forces over-reduction.
Temp 0°C to 20°CLower temperature improves Z/E ratio.
Step-by-Step Workflow
  • Preparation: Dissolve 6-chloro-2-hexyne (1.16 g, 10 mmol) and Quinoline (50 mg) in Hexane (20 mL).

  • Loading: Add Lindlar catalyst (100 mg).

  • Purge: Evacuate flask and backfill with Argon (3x), then Hydrogen (3x).

  • Monitoring: Stir vigorously under H₂ balloon.

    • Checkpoint: Monitor H₂ uptake. Theoretical uptake is ~224 mL (at STP).

    • Checkpoint: Check GC at 80% theoretical uptake.

  • Termination: Stop reaction immediately when alkyne is <2%. Do not wait for 100% conversion if over-reduction (alkane) starts appearing.

Visualization: Hydrogenation Logic Flow

The following diagram illustrates the decision-making process during the reaction monitoring phase.

HydrogenationLogic Start Start Hydrogenation (Lindlar + Quinoline) Monitor Monitor H2 Uptake & GC Aliquot (Every 30 min) Start->Monitor Decision1 Is Alkyne Consumed? Monitor->Decision1 Decision2 Is Alkane forming? Decision1->Decision2 No Success Isolate cis-6-Chloro-2-hexene Decision1->Success Yes (>98%) Action1 Continue Reaction Decision2->Action1 No (<1%) Action2 STOP IMMEDIATELY Filter Catalyst Decision2->Action2 Yes (>5%) Action3 Add more Quinoline (Trace amount) Decision2->Action3 Trace (<2%) Action1->Monitor Action3->Monitor

Caption: Decision matrix for monitoring Lindlar hydrogenation to prevent over-reduction.

Troubleshooting Guide (FAQ)

Q1: My reaction is stalled. No Hydrogen uptake after 1 hour.

  • Diagnosis: Catalyst poisoning.[2][3][4]

  • Fix: Your alkyne likely contains sulfur or bromide residues. Filter the mixture through a Celite pad to remove the dead catalyst. Wash the filtrate with dilute HCl and brine. Re-dissolve in fresh solvent and add fresh catalyst. Do not add more catalyst to the poisoned soup.

Q2: I am seeing 15% trans-isomer (E-isomer).

  • Diagnosis: Isomerization.[5]

  • Cause: Reaction ran too long, or the workup was acidic.

  • Fix:

    • Stop the reaction at 95% conversion.

    • Use P-2 Nickel (Nickel Boride) instead of Lindlar (see Module 6).[2]

    • Ensure the workup is neutral. Use a silica plug buffered with 1% Triethylamine during purification.

Q3: I have 20% 1-chlorohexane (Over-reduction).

  • Diagnosis: Catalyst too active.[5]

  • Fix: Increase Quinoline loading to 7-10 wt%. Switch solvent from Methanol to Hexane (non-polar solvents often slow the rate, allowing better control).

Q4: Yield is low after rotary evaporation.

  • Diagnosis: Volatility.

  • Fix: cis-6-Chloro-2-hexene has a BP of ~132°C, but it can co-evaporate. Do not use high vacuum (<10 mbar) at high bath temps. Keep bath < 30°C and vacuum > 50 mbar.

Module 6: The "Nuclear" Option (P-2 Nickel)

If Lindlar fails repeatedly, the P-2 Nickel (Nickel Boride) method is the authoritative alternative for high Z-selectivity.

Protocol:

  • Dissolve Nickel(II) Acetate tetrahydrate (1.25 g, 5 mmol) in Ethanol (50 mL).

  • Under Nitrogen, add Sodium Borohydride (190 mg, 5 mmol) slowly. The solution turns black (generation of active catalyst).

  • Add Ethylenediamine (0.6 mL) (Modifier similar to Quinoline).

  • Add 6-Chloro-2-hexyne (10 mmol).

  • Switch to Hydrogen atmosphere (balloon).

  • Result: P-2 Nickel is often less prone to isomerization than Pd-based catalysts.

References

  • Lindlar, H. (1952).[4] "Ein neuer Katalysator für selektive Hydrierungen".[3] Helvetica Chimica Acta, 35(2), 446–450. Link

  • Ulan, J. G., et al. (1987).[6] "Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation". Journal of Organic Chemistry, 52(14), 3132–3142. Link

  • Brown, C. A., & Ahuja, V. K. (1973). "P-2 Nickel catalyst with ethylenediamine: A superior catalyst for the stereoselective hydrogenation of alkynes to cis-alkenes". Journal of the Chemical Society, Chemical Communications, (15), 553-554. Link

  • PubChem. (2025).[7][8] "cis-6-Chloro-2-hexene Compound Summary". National Library of Medicine. Link

Sources

Technical Support Center: Navigating Catalyst Poisons in Alkyne Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the deactivation of catalysts during the selective hydrogenation of alkynes. As a Senior Application Scientist, I understand that catalyst performance is paramount to achieving high yield and selectivity. This guide provides in-depth, field-proven insights into identifying, mitigating, and resolving issues related to catalyst poisoning.

Frequently Asked Questions (FAQs): Understanding Catalyst Poisons

This section addresses the most common initial queries regarding catalyst deactivation.

Q1: What are the most prevalent catalyst poisons in selective alkyne hydrogenation?

Catalyst poisons are substances that reduce a catalyst's effectiveness by binding to its active sites.[1] In the context of alkyne hydrogenation, which frequently employs palladium (Pd) or platinum (Pt) catalysts, several classes of compounds are notorious for their detrimental effects.[2][3]

Common Catalyst Poisons:

Poison ClassExamplesTypical Sources
Sulfur Compounds Hydrogen sulfide (H₂S), thiols, thiophenes, carbon disulfide (CS₂)[2][4]Contaminated reagents, solvents, or starting materials.[2][5]
Heavy Metals Lead (Pb), mercury (Hg), arsenic (As)[2]Leaching from equipment, impurities in reagents.[2]
Halides Chloride (Cl⁻), bromide (Br⁻) ions[6]Additives, reagents (e.g., acyl chlorides).[7]
Nitrogen Compounds Amines, amides, pyridine, quinoline[2][3]Solvents, starting materials, or additives.[2][7]
Carbon Monoxide (CO) -Impurity in hydrogen gas, or a byproduct of side reactions.[2][8]
Q2: How can I determine if my catalyst is poisoned? What are the typical symptoms?

Identifying catalyst poisoning early is crucial for troubleshooting. The primary indicators include:

  • A significant drop in the reaction rate or a complete halt to the reaction.[2]

  • A decrease in product yield and selectivity, often leading to over-hydrogenation or the formation of undesired byproducts.[2][5]

  • The necessity for more extreme reaction conditions (e.g., higher temperature or pressure) to attain the desired conversion.[2]

  • A change in the physical appearance of the catalyst, such as a color change.[2]

  • Inconsistent results between different batches, which may point to fluctuating levels of poisons in the reagents.[7]

Q3: What is the mechanism of catalyst deactivation by common poisons like sulfur, lead, and carbon monoxide?

Catalyst deactivation occurs through several mechanisms, primarily poisoning, fouling, and thermal degradation.[5][9]

  • Poisoning: This involves the strong chemical adsorption (chemisorption) of the poison onto the active metal sites, which blocks reactants from accessing them.[10] For instance, sulfur forms strong, stable bonds with palladium, leading to irreversible deactivation at lower temperatures.[5][6] Similarly, heavy metals can form alloys with the catalyst or physically block active sites.[2] Carbon monoxide can strongly adsorb onto active sites, inhibiting the intended reaction.[2][8]

  • Fouling: This happens when substances, such as carbonaceous deposits (coke), physically block the active sites and pores of the catalyst.[5][11] Coking can be a significant issue in reactions involving hydrocarbons, leading to a gradual decline in activity.[12][13]

  • Thermal Degradation (Sintering): High temperatures can cause the small metal particles of the catalyst to agglomerate, which reduces the active surface area.[9]

Q4: Can a poisoned catalyst be regenerated?

The possibility of regeneration depends on whether the poisoning is reversible or irreversible.[1][2]

  • Reversible Poisoning: The poison is weakly adsorbed to the active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure, such as thermal treatment.[1][2]

  • Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites.[2] This type of poisoning is often permanent, and the catalyst may need to be replaced.[1][2] However, in some cases, aggressive regeneration procedures can be effective.[5]

Q5: Is there an acceptable limit for common poisons in my feedstock?

While specific limits depend on the catalyst and process conditions, a general guideline is to keep poisons at the lowest possible levels. For example, in some industrial processes, carbon monoxide levels should be limited to less than 10 ppm, with optimal performance often seen at levels below 5 ppm.[8] For sulfur compounds like CS₂, concentrations in the feedstock should ideally be less than 1 µg/g.[4]

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

This section provides a structured approach to diagnosing and addressing common issues encountered during alkyne hydrogenation.

Problem 1: Rapid Loss of Catalyst Activity

Symptoms Checklist:

  • Reaction stalls or proceeds at a much slower rate than expected.

  • Incomplete conversion of the starting material.

  • A sudden drop in hydrogen uptake.

Diagnostic Workflow:

A Rapid Loss of Activity B Analyze Feedstock for Poisons (ICP-MS, GC-SCD) A->B C Sulfur Detected? B->C Yes D Heavy Metals Detected? B->D No E Implement Feedstock Purification (e.g., ZnO Guard Bed) C->E F Install a Sacrificial Guard Bed D->F Yes G Consider Catalyst Replacement D->G No

Caption: Diagnostic workflow for rapid catalyst deactivation.

Possible Cause A: Sulfur Poisoning

  • Explanation: Sulfur compounds are potent poisons for many metal catalysts, including palladium, platinum, and nickel.[2] They strongly chemisorb to the active metal sites, blocking them and preventing reactant molecules from adsorbing.[5] This can lead to a rapid and severe loss of catalytic activity.[4]

  • Solution: Feedstock Purification Protocol: If sulfur is identified in the feedstock, an upstream purification step is recommended.[5] Adsorption using a zinc oxide (ZnO) guard bed is a common method to remove sulfur compounds before they reach the catalyst.[5]

Possible Cause B: Heavy Metal Contamination (e.g., Lead, Mercury)

  • Explanation: Heavy metals can irreversibly poison the catalyst by forming strong, stable bonds with the active sites.[2]

  • Solution: Guard Bed Implementation: A sacrificial guard bed containing a less expensive material can be placed upstream of the main catalyst bed to adsorb heavy metals and protect the primary catalyst.

Problem 2: Poor Selectivity to Alkenes (Over-hydrogenation)

Symptoms Checklist:

  • Formation of significant amounts of the corresponding alkane.

  • Low yield of the desired cis-alkene.

  • Difficulty in stopping the reaction at the alkene stage.

Diagnostic Workflow:

A Poor Selectivity B Analyze H₂ Gas for CO A->B C Review Feed Composition A->C D CO Fluctuation Detected? B->D F Changes in Feed Composition? C->F E Implement Controlled CO Dosing D->E Yes G Adjust Feed Ratios and Purity F->G Yes

Caption: Diagnostic workflow for poor selectivity.

Possible Cause A: Carbon Monoxide (CO) Fluctuation

  • Explanation: While often considered a poison, in some cases, controlled amounts of CO are intentionally added to enhance the selectivity of palladium catalysts in alkyne hydrogenation.[14] It can suppress the formation of unwanted byproducts.[14] However, fluctuations in CO concentration can lead to poor selectivity.

  • Solution: CO Dosing and Control Strategy: Implementing a precise CO dosing system can help maintain the optimal concentration needed for high selectivity.

Possible Cause B: Intentional Poisoning for Selectivity (Lindlar Catalyst)

  • Explanation: In some applications, catalysts are intentionally "poisoned" to improve selectivity. A classic example is the Lindlar catalyst, which is palladium on calcium carbonate poisoned with lead acetate and quinoline.[15][16][17][18][19] This deactivation of the catalyst prevents the further reduction of the alkene to an alkane.[15][20] The use of quinoline is thought to involve competition for the active sites on the catalyst.[21]

  • Solution: Utilize a "Poisoned" Catalyst: For selective hydrogenation of alkynes to cis-alkenes, employing a Lindlar catalyst is a standard and effective method.[17][22]

Problem 3: Gradual Decline in Performance Over Time

Symptoms Checklist:

  • A slow but steady decrease in reaction rate over several runs.

  • The need to gradually increase temperature or pressure to maintain conversion.

  • A gradual decrease in product selectivity.

Diagnostic Workflow:

A Gradual Performance Decline B Analyze Used Catalyst (TPO, BET) A->B C Evidence of Coking/Fouling? B->C Yes D Evidence of Chloride Poisoning? B->D No E Perform Catalyst Regeneration (Oxidative Burn-off) C->E F Implement Upstream Chloride Removal D->F Yes G Consider Catalyst Replacement D->G No

Caption: Diagnostic workflow for gradual performance decline.

Possible Cause A: Coking and Fouling

  • Explanation: The formation of carbonaceous deposits, or coke, on the catalyst surface can physically block active sites and pores, leading to a gradual deactivation.[11][12] This is particularly common in reactions involving unsaturated hydrocarbons at elevated temperatures.[13][23]

  • Solution: Catalyst Regeneration Protocol (Oxidative Burn-off): Coked catalysts can often be regenerated by a controlled oxidation process. This typically involves heating the catalyst in a stream of air or a dilute oxygen/nitrogen mixture to burn off the carbon deposits.[2]

Possible Cause B: Chloride Poisoning

  • Explanation: Chloride ions can strongly adhere to the active sites of palladium, hindering its catalytic capability.[6][7]

  • Solution: Upstream Chloride Removal: If chloride is present in the feedstock, implementing an upstream removal step, such as an adsorbent bed, can protect the catalyst.

Experimental Protocols

Protocol 1: Quantitative Analysis of Sulfur in Liquid Hydrocarbon Feed

Objective: To determine the concentration of sulfur compounds in the alkyne-containing feedstock.

Method: Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD).

Procedure:

  • Sample Preparation: Prepare a calibration curve using standards of known sulfur compounds (e.g., thiophene, dimethyl sulfide) in a sulfur-free solvent that matches the feedstock matrix.

  • Injection: Inject a known volume of the feedstock sample into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.

  • Detection: As the sulfur-containing compounds elute from the column, they enter the SCD. Here, they are combusted in a hydrogen-rich flame to form sulfur monoxide (SO). The SO then reacts with ozone to produce excited sulfur dioxide (SO₂*), which emits light as it returns to its ground state. The intensity of this light is proportional to the amount of sulfur.

  • Quantification: Compare the peak areas of the sulfur compounds in the sample to the calibration curve to determine their concentrations.

Protocol 2: Step-by-Step Guide for Installing a Sacrificial Guard Bed

Objective: To protect the main hydrogenation catalyst from poisons in the feedstock.

Procedure:

  • Select Guard Bed Material: Choose a material with a high affinity for the suspected poisons. For sulfur, zinc oxide (ZnO) is effective. For heavy metals, activated carbon or a specific adsorbent may be used.

  • Reactor Configuration: Place the guard bed in a separate, smaller reactor vessel upstream of the main catalyst reactor.

  • Packing the Bed: Carefully pack the guard bed material into the reactor to ensure uniform flow and prevent channeling.

  • Activation (if required): Some guard bed materials may require an activation step (e.g., heating under a specific gas flow) before use. Follow the manufacturer's recommendations.

  • Monitoring: Regularly monitor the performance of the guard bed by analyzing the feedstock composition before and after it passes through the bed. Replace the guard bed material when it becomes saturated with poisons.

Protocol 3: Controlled Oxidative Regeneration of a Coked Palladium Catalyst

Objective: To remove carbonaceous deposits (coke) from a deactivated palladium catalyst.

Procedure:

  • Inert Gas Purge: Purge the reactor containing the coked catalyst with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.[2]

  • Heating Program: While maintaining the inert gas flow, gradually heat the catalyst to a specific temperature. The final temperature and heating rate will depend on the nature of the coke and the thermal stability of the catalyst and its support.[2]

  • Controlled Oxidation: Once at the desired temperature, introduce a controlled flow of a dilute oxygen/inert gas mixture (typically 1-5% O₂) into the reactor. This will initiate the combustion of the coke.

  • Temperature Monitoring: Carefully monitor the temperature of the catalyst bed. The oxidation of coke is exothermic, and excessive temperature increases can lead to sintering of the catalyst. Adjust the oxygen concentration or flow rate to control the temperature.

  • Completion and Reduction: Once the oxidation is complete (indicated by a return to the baseline temperature and no further CO₂ production), switch back to an inert gas flow and cool the catalyst. Before reintroducing the hydrogenation reactants, the catalyst may need to be re-reduced by heating it under a flow of hydrogen.

References

  • StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • Pearson+. (n.d.). Reduction of an alkyne using the Lindlar catalyst, a reaction pre.... Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. Retrieved from [Link]

  • Wang, Y., et al. (2026, January 02). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Advances. Retrieved from [Link]

  • Bie, X., et al. (2025, May 27). Deactivation mechanisms of Cu–Zn–Al2O3 in CO2 hydrogenation induced by SO2 exposure. Industrial Chemistry & Materials. Retrieved from [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

  • ACS Publications. (2025, March 18). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Retrieved from [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Retrieved from [Link]

  • ResearchGate. (2025, August 07). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • ResearchGate. (2025, August 06). Deactivation of fixed-bed nickel hydrogenation catalysts by sulfur. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Deactivation and Reactor Fouling during Hydrogenation of Conjugated Cyclic Olefins over a Commercial Ni–Mo–S/γ-Al2O3 Catalyst. Retrieved from [Link]

  • Wu, Z., et al. (2017). Ultrasonically improved semi-hydrogenation of alkynes to (Z-)alkenes over novel lead-free Pd/Boehmite catalysts. Ultrasonics Sonochemistry, 35, 664-672. Retrieved from [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. Retrieved from [Link]

  • Encyclopedia.pub. (2020, September 25). SO2 Poisoning Mechanism. Retrieved from [Link]

  • ACS Publications. (2024, February 07). Critical Review of Pd-Catalyzed Reduction Process for Treatment of Waterborne Pollutants. Retrieved from [Link]

  • chemeurope.com. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • MDPI. (2022, July 01). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]

  • H-TEK. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • RSC Publishing. (2021, July 16). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Retrieved from [Link]

  • AOCS. (2001). Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. Retrieved from [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 37: What is the impact of CO (carbon monoxide) and/or CO2 (carbon dioxide) on noble metal catalyst performance?. Retrieved from [Link]

  • ACS Publications. (2021, November 14). Chemicals from Alkynes with Palladium Catalysts. Retrieved from [Link]

  • ResearchGate. (2025, August 06). Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Interplay between carbon monoxide, hydrides, and carbides in selective alkyne hydrogenation on palladium. Retrieved from [Link]

  • PMC. (n.d.). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Retrieved from [Link]

  • ACS Publications. (2005, March 18). Impact of Multiphase Behavior on Coke Deposition in a Commercial Hydrotreating Catalyst under Sedimentation Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]

  • Pollution Systems. (n.d.). Catalyst Deactivation & Poisons Agents. Retrieved from [Link]

  • OpenStax. (2023, September 20). 9.5 Reduction of Alkynes. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • PMC. (2020, July 17). Carbon Monoxide Promotes the Catalytic Hydrogenation on Metal Cluster Catalysts. Retrieved from [Link]

  • MDPI. (2019, August 05). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • Intertek. (2024, September 09). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • Lund University. (2017, October 07). Carbon Monoxide in Catalytic Hydrogenations: A Poison or a Promoter?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Things go better with coke: the beneficial role of carbonaceous deposits in heterogeneous catalysis. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of alkynes. Retrieved from [Link]

  • Koel Research Group. (n.d.). "Promoters and Poisons" in: Handbook of Heterogeneous Catalysis online. Retrieved from [Link]

  • European Medicines Agency. (2002, June 26). Limits Residues Heavy Metal Catalysts. Retrieved from [Link]

  • The University of Aberdeen Research Portal. (2017, November 15). Selective hydrogenation of mixed alkyne/alkene streams at elevated pressure over a palladium sulfide catalyst. Retrieved from [Link]

  • YouTube. (2020, March 31). Alkyne hydrogenation with poisoned catalyst example. Retrieved from [Link]

  • Scribd. (n.d.). Catalyst Poisons. Retrieved from [Link]

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optimizing Grignard formation with alkyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Formation with Alkyl Chlorides

Status: Operational Operator: Senior Application Scientist Ticket Focus: Optimization, Safety, and Troubleshooting of R-Cl Grignard Reagents

Welcome to the Grignard Optimization Hub

You are likely here because alkyl chlorides are the "problem child" of organometallic chemistry. Unlike their bromide or iodide cousins, the C-Cl bond energy (~81 kcal/mol) presents a significant kinetic barrier compared to C-Br (~68 kcal/mol). This leads to the classic dilemma: The conditions required to initiate the reaction (heat, concentration) are often the exact conditions that destroy your yield (Wurtz coupling, solvent attack).

This guide moves beyond textbook basics to industrial-grade optimization. We treat the reaction not as a recipe, but as a system of competing kinetics.

Module 1: Initiation Failures (The "Sleeping" Reaction)

User Issue: "I've added 10% of my alkyl chloride and iodine, but the temperature isn't rising. Should I add more?"

Technical Diagnosis: STOP. Do not add more halide. You are in the Induction Trap . The magnesium oxide (MgO) passivation layer has not been breached. Accumulating unreacted alkyl chloride now will lead to a thermal runaway (explosion) once the reaction finally kicks off.

The Mechanism of Failure: Magnesium is extremely oxophilic. Even "fresh" turnings have a microscopic MgO coating that insulates the metal from the alkyl chloride. Standard activators (Iodine) work by etching this surface, but they are often insufficient for stubborn chlorides.

Advanced Protocol: The DIBAL-H Surface Cleaning Instead of Iodine, use Diisobutylaluminum hydride (DIBAL-H). It acts as a scavenger for moisture and oxide without generating radical side-products.

Step-by-Step Recovery:

  • Stop addition.

  • Add Activator: Add 0.1–1.0 mol% of DIBAL-H (solution in THF/Hexane) to the suspension.

  • Wait: Stir for 10-15 minutes at room temperature. You may see a slight color change (graying).

  • Retest: Add a drop of neat alkyl chloride. If the exotherm does not start within 2 minutes, apply localized heat (heat gun) to a small spot on the flask wall.

Visualization: The Activation Barrier

Activation Mg_Passivated Mg Turnings (MgO Coated) Mg_Active Activated Mg(0) (Lattice Exposed) Mg_Passivated->Mg_Active Oxide Stripping Activator Activator (DIBAL-H or I2) Activator->Mg_Passivated SET Single Electron Transfer Mg_Active->SET + R-Cl RCl Alkyl Chloride (R-Cl) RCl->SET Grignard R-MgCl (Surface Bound) SET->Grignard Insertion

Caption: The transition from passivated Mg to active Grignard species requires chemical etching (Activation) before SET can occur.

Module 2: The "Sludge" Problem (Wurtz Coupling)

User Issue: "My reaction started well, but now it's turning into a thick white sludge, and the yield is <50%. NMR shows a dimer (R-R)."

Technical Diagnosis: You are suffering from Wurtz Homocoupling . This is a parasitic side reaction where the formed Grignard reagent attacks the unreacted alkyl chloride.



The Causality:

  • Concentration: High local concentration of R-Cl near the Mg surface.[1]

  • Solvent: THF makes the Grignard species more nucleophilic (better separated ion pairs) than Diethyl Ether, paradoxically increasing the rate of side reactions for chlorides.

  • Temperature: High temperatures favor the coupling reaction (higher activation energy) over formation.[1]

Optimization Table: Controlling Selectivity

VariableStandard PracticeOptimized for Alkyl ChloridesWhy?
Addition Mode DropwiseStarve Feeding Keeps [R-Cl] effectively zero; prevents R-MgCl from finding R-Cl to react with.
Temperature RefluxControlled (20-40°C) Reduces kinetic energy available for the Wurtz coupling barrier.
Solvent THF2-MeTHF or Ether 2-MeTHF is less polar than THF, causing tighter ion pairing and reducing "loose" nucleophilicity.
Catalyst NoneZnCl2 or LiCl Modifies the metal center to a less aggressive species (transmetallation).

Module 3: The "Turbo" Upgrade (LiCl Mediation)

User Issue: "My alkyl chloride is functionalized/sterically hindered and won't react even with activation."

Technical Diagnosis: The "Schlenk Equilibrium" is working against you. Standard Grignards in THF form polymeric aggregates


, which are kinetically sluggish and have low solubility.

The Fix: Knochel's Turbo Grignard Adding anhydrous Lithium Chloride (LiCl) breaks these aggregates.[2] The LiCl acts as a "molecular spacer," forming a monomeric species that is highly soluble and reactive.

Protocol:

  • Stoichiometry: Use 1.05 equiv Mg turnings and 1.0 equiv anhydrous LiCl .

  • Solvent: Add THF. Stir until LiCl dissolves (mildly exothermic).

  • Reaction: Add R-Cl.[3][4] The formation of the complex

    
     is significantly faster than standard Grignard formation.
    

Visualization: The Turbo Effect

Turbo cluster_0 Standard Grignard (Sluggish) cluster_1 Turbo Grignard (Active) Agg [R-Mg-Cl]n Polymeric Aggregate Mono R-Mg(Cl)-Li-Cl Monomeric Complex Agg->Mono De-aggregation LiCl + LiCl (Anhydrous) LiCl->Agg

Caption: LiCl breaks down the polymeric magnesium network, increasing surface area availability and solubility (Knochel-Hauser).

Module 4: Safety & Scale-Up (The Exotherm)

User Issue: "I need to scale this to 500g. What are the critical safety parameters?"

Technical Diagnosis: Scale-up changes the surface-area-to-volume ratio, making heat removal the bottleneck.[5] Alkyl chloride Grignard formations are highly exothermic (~340 kJ/mol).

The "Red Zone" Warning: Never add more than 5-10% of your halide charge until you have positive confirmation of initiation.

Confirmation Metrics:

  • Temperature Spike: A sharp rise of 2-5°C inside the reactor (not the jacket).

  • Color Change: Clear

    
     Turbid/Gray 
    
    
    
    Black/Dark Brown.
  • Reflux: Visible solvent condensation on the cold finger.

The "Entrainment" Method (Safest for Scale): Do not rely on the alkyl chloride to start the reaction.

  • Take 5% of the total Mg.

  • React it with a highly reactive alkyl bromide (e.g., 1,2-dibromoethane or hexyl bromide) in a small volume of solvent.

  • Once this "starter" Grignard is formed and refluxing, feed your alkyl chloride into this active soup. The active Grignard solution cleans the remaining Mg surface continuously.

Standard Operating Procedure (SOP): Optimized R-Cl Grignard

Objective: Synthesis of 1.0 M Alkyl Magnesium Chloride in THF (High Yield Protocol).

  • Preparation:

    • Flame-dry a 3-neck flask under Argon flow.

    • Charge Mg turnings (1.2 equiv).[1][4]

    • Optional: Add anhydrous LiCl (1.1 equiv) for "Turbo" conditions.

    • Cover Mg with minimal anhydrous THF (just enough to wet).[4]

  • Activation:

    • Add DIBAL-H (1 mol%) or 1,2-dibromoethane (5 mol%).

    • Stir 15 mins.

  • Initiation:

    • Prepare R-Cl solution (1.0 equiv in THF).

    • Add 5% of R-Cl solution to the Mg.

    • Wait for exotherm. (If no exotherm >10 mins, heat to 40°C. If still nothing, add more activator).

  • Propagation (Starve Feed):

    • Once initiated, begin dropwise addition of R-Cl.[4]

    • Rate Control: The addition rate should match the consumption rate. The solution should remain hot/refluxing from its own internal heat, but not violently.

    • Maintain temperature at 40-50°C (external bath may be needed to cool if scale is large, or heat if scale is small).

  • Completion:

    • After addition, stir at 50°C for 1 hour.

    • Titrate a small aliquot (using Salicylaldehyde phenylhydrazone or similar) to determine exact molarity.

References

  • Knochel, P., et al. (2004).[6][7] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

  • Tilstam, U., & Weinmann, H. (2002). "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale." Organic Process Research & Development. Link

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Mg Insertion Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. Link

  • Sommer, W., et al. (2014). "Managing Hazards for Scale Up of Chemical Manufacturing Processes." Organic Process Research & Development. Link

Sources

Validation & Comparative

coupling constants for cis vs trans alkene protons

Stereochemical Assignment of Alkenes: Coupling vs. NOE Analysis

Executive Summary

In small molecule drug discovery, defining the stereochemistry of an alkene (E vs. Z) is critical; a single isomer often dictates biological potency (e.g., Tamoxifen). While X-ray crystallography is definitive, it is low-throughput.

The primary spectroscopic method for assigning configuration in 1,2-disubstituted alkenes is Vicinal Proton-Proton Coupling (


)

Nuclear Overhauser Effect (NOE)1

The Verdict:

Theoretical Framework: The Karplus Relationship

To interpret the data correctly, one must understand the causality. The magnitude of the coupling constant (

Karplus Equation


2345
234
  • Trans (

    
    ) Alkenes:  The protons are anti-periplanar (
    
    
    ). This maximizes orbital overlap between the C-H bonds and the
    
    
    -system, resulting in a large coupling constant.
  • Cis (

    
    ) Alkenes:  The protons are syn-periplanar (
    
    
    ). While overlap exists, the Pauli repulsion between the electron clouds of the C-H bonds slightly reduces the efficiency of spin information transfer compared to the anti-arrangement, resulting in a smaller coupling constant.
Visualization: The Mechanistic Flow

The following diagram illustrates the causal link between geometry and spectral output.

KarplusMechanismcluster_transTrans (E)cluster_cisCis (Z)GeometryAlkene GeometryDihedralDihedral Angle (φ)Geometry->DihedralDefinesOverlapOrbital Overlap(Fermi Contact)Dihedral->OverlapDetermines EfficiencyT_Angleφ ≈ 180°Dihedral->T_AngleC_Angleφ ≈ 0°Dihedral->C_AngleJValueCoupling Constant(J-Value)Overlap->JValueProportional ToT_ResultLarge J(12-18 Hz)T_Angle->T_ResultMaximizesC_ResultSmall J(6-12 Hz)C_Angle->C_ResultReduces

Figure 1: Mechanistic pathway connecting alkene geometry to observable NMR signals.

Comparative Analysis: vs. NOE

The following table summarizes the performance metrics of using coupling constants versus NOE experiments.

FeatureMethod A:

Coupling
Method B: NOE / ROESY
Primary Mechanism Through-bond (Scalar coupling)Through-space (Dipolar coupling)
Typical Time < 5 mins (Standard 1H scan)30 mins - 4 hours (Mixing time dependent)
Quantitative Range Cis: 6–12 HzTrans: 12–18 HzQualitative (Strong vs. Weak enhancement)
Requirement Vicinal protons (H-C=C-H) must be present.Protons must be < 5 Å apart.[6][7]
Key Limitation Fails for trisubstituted alkenes; "Gray zone" overlap (11-12 Hz).Requires careful mixing time optimization; can be confused by exchange.
Reliability High (Quantitative)Medium-High (Interpretation dependent)
Critical Data: Substituent Effects

Researchers must account for electronegativity.[4] Highly electronegative substituents (e.g., -F, -OR) withdraw electron density, reducing the Fermi contact and lowering the J-value .

  • Standard Alkene:

    
     Hz, 
    
    
    Hz.
  • Enol Ether (O-CH=CH-):

    
     may drop to ~12 Hz; 
    
    
    may drop to ~6 Hz.
  • Fluoroalkene:

    
     values decrease further.
    

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, follow this step-by-step protocol. This is designed to resolve the "Gray Zone" where cis and trans ranges might overlap.

Phase 1: High-Resolution 1H NMR Setup
  • Sample Prep: Use a low-viscosity solvent (

    
     or 
    
    
    ) to minimize line broadening. Concentration: 2-10 mg.
  • Shimming: Automated shimming is insufficient. Perform manual Z1/Z2 shimming until the chloroform singlet linewidth is < 0.5 Hz.

  • Acquisition:

    • Acquire at least 64k points (TD).

    • Set acquisition time (AQ) > 3.0 seconds to resolve fine splitting.

  • Processing (Crucial):

    • Zero Filling: Fill to 128k or 256k points.

    • Window Function: Do NOT use standard exponential multiplication (LB = 0.3), which broadens lines. Use a Gaussian window (GB = 0.3, LB = -0.3) to sharpen multiplets.

Phase 2: Calculation & Verification
  • Identify the alkene region (4.5 – 7.5 ppm).

  • Pick peaks manually. Do not rely on auto-picking.

  • Calculate

    
     in Hz: 
    
    
    .
  • Self-Validation Check: If the multiplet is a doublet of doublets (dd), the

    
     value must be consistent across both coupled partners.
    
Phase 3: The Decision Matrix

Use the logic flow below to assign stereochemistry.

DecisionMatrixStartAnalyze Alkene SignalsCountHCount Vinylic ProtonsStart->CountHOneH1 Proton(Trisubstituted)CountH->OneHNo PartnerTwoH2 Protons(Disubstituted)CountH->TwoHVicinal PairNOE_ExpRun 1D NOE / NOESYOneH->NOE_ExpMeasureJMeasure 3J_HHTwoH->MeasureJRangeCheckCheck J Value RangeMeasureJ->RangeCheckTransTrans (E)(12 - 18 Hz)RangeCheck->Trans> 12 HzCisCis (Z)(6 - 12 Hz)RangeCheck->Cis< 11 HzAmbiguousAmbiguous(11 - 12 Hz)RangeCheck->Ambiguous11-12 HzAmbiguous->NOE_ExpValidation Required

Figure 2: Decision tree for assigning alkene configuration based on proton count and coupling constants.

Advanced Considerations & Deviations

The "Gray Zone" (11–12 Hz)

Occasionally, a trans-alkene with electronegative substituents or a cis-alkene in a strained ring will exhibit a

  • Solution: In this specific window,

    
     is non-diagnostic. You must  revert to NOE difference spectroscopy. Irradiate one alkene proton; if you see enhancement of the other alkene proton, it is cis. If you see enhancement of the substituent protons, it is likely trans.
    
Cyclic Alkenes

In small rings (cyclobutene, cyclopentene), the double bond is constrained to be cis. However, the coupling constants can vary:

  • Cyclopropene:

    
     Hz (Very small due to bond angle strain).
    
  • Cyclopentene:

    
     Hz.
    
  • Cyclohexene:

    
     Hz.
    

References

  • Reich, H. J. (2020).[8] Proton NMR Data: Coupling Constants. University of Wisconsin-Madison.[8] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for J-value ranges).
  • LibreTexts Chemistry. (2024). Coupling Constants in Alkenes. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE vs. J-coupling protocols).

A Comparative Guide to the GC-MS Fragmentation Analysis of cis-6-Chloro-2-hexene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of halogenated organic compounds is a frequent analytical challenge. cis-6-Chloro-2-hexene, a molecule featuring both a chlorine substituent and a double bond, presents a unique case for mass spectrometric analysis. This guide provides an in-depth exploration of its expected fragmentation pattern under electron ionization (EI) conditions in Gas Chromatography-Mass Spectrometry (GC-MS), compares this technique with other analytical approaches, and offers a foundational experimental protocol.

The Predicted Electron Ionization Fragmentation of cis-6-Chloro-2-hexene

While a library spectrum for cis-6-chloro-2-hexene may not be readily available, its fragmentation pattern can be reliably predicted based on the established principles of mass spectrometry for chloroalkenes and alkyl halides. The molecular weight of cis-6-chloro-2-hexene (C₆H₁₁Cl) is approximately 118.59 g/mol . Due to the presence of chlorine isotopes, a molecular ion peak cluster is anticipated.

Key Expected Fragmentation Pathways:

  • Molecular Ion and Isotope Pattern: The most telling initial feature in the mass spectrum will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a distinct isotopic pattern is expected.[1][2] The molecular ion will appear as two peaks: one at m/z 118 (for the ³⁵Cl isotope) and another at m/z 120 (for the ³⁷Cl isotope), with an approximate intensity ratio of 3:1.[1][2] The presence of this M+2 peak is a strong indicator of a chlorine-containing compound.[1]

  • Loss of a Chlorine Radical (M-35/37): A primary and highly probable fragmentation is the heterolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical.[3] This will produce a stable secondary carbocation at m/z 83. This peak is anticipated to be quite prominent in the spectrum.

  • Alpha-Cleavage: Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the chlorine atom. In cis-6-chloro-2-hexene, this would be the C5-C6 bond. This cleavage would lead to the formation of a C₅H₈⁺ fragment at m/z 68 and a CH₂Cl• radical.

  • Loss of HCl (M-36): The elimination of a neutral hydrogen chloride (HCl) molecule is a common fragmentation pathway for chloroalkanes and chloroalkenes.[4] This would result in a fragment ion at m/z 82.

  • Allylic Cleavage: The double bond at the C2 position makes the C-C bond at the C4 position allylic. Cleavage of this bond would result in the formation of a stable allylic carbocation. This would lead to a fragment at m/z 55 (C₄H₇⁺) and a C₂H₄Cl• radical. The stability of the allylic cation suggests this could be a significant peak.

  • Further Fragmentation of Primary Fragments: The initial fragment ions will likely undergo further fragmentation, leading to a series of smaller ions. For example, the m/z 83 ion could lose ethylene (C₂H₄) to give a fragment at m/z 55.

Predicted Mass Spectrum Summary:

m/zProposed FragmentFragmentation PathwayExpected Relative Abundance
118/120[C₆H₁₁Cl]⁺•Molecular Ion (M⁺•)Moderate to Low
83[C₆H₁₁]⁺Loss of •ClHigh
82[C₆H₁₀]⁺•Loss of HClModerate
68[C₅H₈]⁺•Alpha-CleavageModerate
55[C₄H₇]⁺Allylic CleavageHigh (Potentially Base Peak)
41[C₃H₅]⁺Further FragmentationModerate
27[C₂H₃]⁺Further FragmentationModerate

Visualizing the Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of cis-6-chloro-2-hexene.

G M cis-6-Chloro-2-hexene [C₆H₁₁Cl]⁺• m/z 118/120 F83 [C₆H₁₁]⁺ m/z 83 M->F83 - •Cl F82 [C₆H₁₀]⁺• m/z 82 M->F82 - HCl F68 [C₅H₈]⁺• m/z 68 M->F68 α-cleavage F55 [C₄H₇]⁺ m/z 55 M->F55 allylic cleavage

Caption: Predicted major fragmentation pathways of cis-6-chloro-2-hexene in EI-MS.

Comparison with Other Analytical Techniques

While GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds, other techniques can also be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
GC-ECD (Electron Capture Detector) The ECD is highly sensitive to electrophilic compounds, such as those containing halogens.Extremely high sensitivity for halogenated compounds.[5]Not a mass-selective detector, so it does not provide structural information. Identification is based solely on retention time.
GC-FID (Flame Ionization Detector) The FID is a universal detector for organic compounds that combust in a hydrogen-air flame to produce ions.Robust and provides a linear response over a wide concentration range.Not selective for halogenated compounds and provides no structural information.
¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in a molecule.Provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires a larger sample amount, and is not typically coupled with a chromatographic separation technique for complex mixtures.
FTIR Spectroscopy Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation.Provides information about the presence of specific bonds (e.g., C=C, C-Cl).Does not provide information on the overall molecular structure or molecular weight.

Key Takeaway: For unambiguous identification of cis-6-chloro-2-hexene in a complex matrix, GC-MS is the preferred method due to its combination of chromatographic separation and mass-selective detection, which provides both retention time and a characteristic fragmentation pattern.[6]

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of cis-6-chloro-2-hexene using a standard GC-MS system.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of cis-6-chloro-2-hexene in a volatile, high-purity solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Extraction (if necessary): For environmental or biological matrices, a sample extraction and concentration step, such as purge-and-trap or solid-phase microextraction (SPME), may be necessary to isolate and concentrate the analyte.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or DB-624, is suitable for separating volatile halogenated hydrocarbons.[5] A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 200.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode to obtain the complete mass spectrum of the analyte.

  • Integrate the chromatographic peak corresponding to cis-6-chloro-2-hexene.

  • Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern.

  • For quantitative analysis, construct a calibration curve from the analysis of the standard solutions.

Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of cis-6-chloro-2-hexene.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard Standard Preparation Injection Injection into GC Standard->Injection Extraction Sample Extraction (if needed) Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Review Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Chromatogram->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: General workflow for the GC-MS analysis of cis-6-chloro-2-hexene.

References

  • Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection. PubMed. [Link]

  • Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. PubMed. [Link]

  • C2 - Analysis of halogenated hydrocarbons in hydrocarbon/water matrix. LabRulez GCMS. [Link]

  • Energy partitioning by mass spectrometry: Chloroalkanes and chloroalkenes. The Journal of Chemical Physics. [Link]

  • Energy partitioning by mass spectrometry: Chloroalkanes and chloroalkenes. American Institute of Physics. [Link]

  • Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Taylor & Francis Online. [Link]

  • Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Agilent. [Link]

  • C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. [Link]

  • Mass Spectrometry: Fragmentation. Texas Tech University. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry | Understanding Advanced Organic and Analytical Chemistry. World Scientific. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Gas Chromatography - Mass Spectrometry. Longwood University. [Link]

  • 13.2: The Mass Spectrum • Fragmentation. Chemistry LibreTexts. [Link]

  • GCMS 3 Fragmentation Patterns. YouTube. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]

Sources

Precision Characterization of Cis-Disubstituted Alkenes via FTIR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic framework for identifying cis-disubstituted alkenes (


), distinguishing them from trans-isomers, vinyls, and gem-disubstituted analogs using Fourier Transform Infrared (FTIR) spectroscopy.

Core Insight: The identification of cis-disubstituted alkenes relies heavily on the C-H out-of-plane (OOP) bending vibration , which appears as a medium-to-strong band in the 670–730 cm⁻¹ region. This contrasts sharply with the diagnostic trans peak at ~965 cm⁻¹.[1] While the C=C stretching mode (~1650–1660 cm⁻¹) is often weak, it is more observable in cis isomers than in trans isomers due to the lower symmetry and non-zero dipole moment of the cis configuration.

Theoretical Foundation: Symmetry & Selection Rules

To interpret the spectra accurately, one must understand the vibrational selection rules governing these isomers.

The Symmetry Argument
  • Cis-Alkenes (

    
     symmetry):  The molecule lacks a center of inversion. Consequently, the C=C stretching vibration produces a change in the net dipole moment, making this mode IR active  (though often weak).
    
  • Trans-Alkenes (

    
     symmetry):  In symmetrical disubstituted trans-alkenes, the molecule possesses a center of inversion. The C=C stretching vibration is symmetric; the dipole vectors cancel out perfectly. Thus, this mode is IR inactive  (silent) but Raman active .
    
Vibrational Modes of Interest[1][2][3][4][5][6][7]
  • =C-H Stretch (>3000 cm⁻¹): Occurs in all alkenes. Useful for confirming unsaturation but poor for stereoisomer discrimination.

  • C=C Stretch (~1650 cm⁻¹): Diagnostic for cis vs. trans only when comparing intensity (Medium in cis vs. Weak/Silent in trans).

  • =C-H Out-of-Plane (OOP) Bend (<1000 cm⁻¹): The primary diagnostic region .[2] The specific coupling of the hydrogen atoms (moving in-phase or out-of-phase relative to the plane) depends heavily on their spatial arrangement.

Diagnostic Peak Atlas

The following table synthesizes characteristic frequency ranges for cis-disubstituted alkenes against their primary structural alternatives.

Table 1: Comparative FTIR Characteristic Peaks for Alkene Substitution Patterns[9]
Substitution PatternStructure=C-H OOP Bend (Primary Diagnostic) C=C Stretch =C-H Stretch Notes
Cis-Disubstituted

670 – 730 cm⁻¹ (s, b)~1650–1660 cm⁻¹ (m)3000–3050 cm⁻¹ (w)OOP peak is often broad and variable; C=C is visible.[2][3]
Trans-Disubstituted

960 – 980 cm⁻¹ (s, sh)1660–1675 cm⁻¹ (vw/ia)3000–3050 cm⁻¹ (w)OOP peak is very sharp and intense; C=C often invisible.
Vinyl (Monosubstituted)

990 & 910 cm⁻¹ (s)1640–1645 cm⁻¹ (m)~3080 cm⁻¹ (m)Distinctive "doublet" in OOP region.
Gem-Disubstituted

~890 cm⁻¹ (s)1650–1655 cm⁻¹ (m)~3080 cm⁻¹ (m)Single strong peak; overtone often seen at ~1780 cm⁻¹.
Trisubstituted

800 – 840 cm⁻¹ (m)1660–1675 cm⁻¹ (w)3000–3050 cm⁻¹ (w)Peak is often weak and less diagnostic.

(Legend: s = strong, m = medium, w = weak, vw = very weak, ia = inactive, sh = sharp, b = broad)

Logical Workflow for Identification

The following decision tree illustrates the step-by-step logic for identifying a cis-alkene using spectral data.

AlkeneID Start Start: Spectrum Analysis CheckCH Check >3000 cm⁻¹ (Is =C-H stretch present?) Start->CheckCH NoAlkene No Alkene Detected (Saturated/Other) CheckCH->NoAlkene No CheckOOP Analyze Fingerprint Region (650 - 1000 cm⁻¹) CheckCH->CheckOOP Yes Doublet Two Peaks: ~910 & ~990 cm⁻¹? CheckOOP->Doublet Vinyl Vinyl (Monosubstituted) Doublet->Vinyl Yes Single965 Sharp Peak at ~965 cm⁻¹? Doublet->Single965 No Trans Trans-Disubstituted Single965->Trans Yes Single890 Strong Peak at ~890 cm⁻¹? Single965->Single890 No Gem Gem-Disubstituted Single890->Gem Yes Broad700 Broad/Strong Peak at 670 - 730 cm⁻¹? Single890->Broad700 No Broad700->NoAlkene No (Unidentified) Cis Cis-Disubstituted (Confirm with C=C ~1650) Broad700->Cis Yes

Figure 1: Algorithmic decision tree for distinguishing alkene substitution patterns based on C-H out-of-plane bending vibrations.

Experimental Protocol: Self-Validating System

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol. This method utilizes Attenuated Total Reflectance (ATR) , the modern standard for organic analysis.

Reagents & Equipment
  • FTIR Spectrometer: Mid-IR range (4000–400 cm⁻¹), DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR crystal (Single or Multi-bounce).

  • Validation Standard: Polystyrene film (NIST Traceable).

  • Solvent: Isopropanol or Hexane (for cleaning crystal).

Step-by-Step Methodology
  • System Validation (Daily):

    • Collect a background spectrum (air).

    • Scan the Polystyrene calibration film.

    • Pass Criteria: Verify sharp peaks at 1601.2 cm⁻¹ and 2849.5 cm⁻¹. Resolution must be sufficient to resolve the fine structure near 3000 cm⁻¹.

  • Sample Preparation (Liquid/Solid):

    • Liquids: Place 1 drop (~10 µL) directly onto the center of the ATR crystal. Ensure no bubbles are trapped.

    • Solids: Place a small amount of powder on the crystal. Apply pressure using the anvil clamp until the force gauge reads the optimal value (typically 80–100 lbs/inch² depending on vendor) to ensure intimate contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Definition).

    • Scans: Minimum 32 scans (to improve Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹. Note: Ensure your ATR crystal (e.g., ZnSe) transmits down to 600 cm⁻¹. Diamond/ZnSe cuts off around 525-650 cm⁻¹, which is critical for the cis-peak at the lower edge (~670 cm⁻¹).

  • Data Processing:

    • Apply ATR Correction (software algorithm) to account for the penetration depth dependence on wavelength (

      
      ). This normalizes peak intensities to match transmission library spectra.
      
    • Baseline correct if necessary (Rubberband method).

Troubleshooting the Cis Peak
  • Interference: Chlorinated solvents (e.g., DCM, Chloroform) have strong absorptions in the 700–800 cm⁻¹ region. Always dry samples thoroughly.

  • Crystal Cut-off: If using a Ge (Germanium) crystal, the cut-off is ~600 cm⁻¹, which is safe. Some ZnSe composites cut off near 650 cm⁻¹, potentially distorting the cis peak at 670 cm⁻¹.

Case Study: Quantitation of Trans-Fats in Edible Oils

A critical application of this comparison is in the food industry, distinguishing natural cis-fats from industrial trans-fats.

  • Scenario: Analysis of partially hydrogenated soybean oil.

  • Observation:

    • Natural Oil: Dominant peak at 720 cm⁻¹ (overlapping cis-alkene OOP and methylene rocking).

    • Hydrogenated Oil: Appearance of a sharp, new peak at 966 cm⁻¹ .

  • Quantitation: The height (or area) of the 966 cm⁻¹ band is directly proportional to trans-fat content (AOAC Method 2000.10). The cis peak is less useful for quantitation due to overlap with the

    
     rocking mode at 720 cm⁻¹, but its presence confirms the retention of natural unsaturation.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Chemistry WebBook. Infrared Spectra of cis-2-Butene and trans-2-Butene. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

  • Mossoba, M. M., et al. (2004). Official Methods for the Determination of Trans Fat. AOAC International.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.

Sources

Technical Guide: Distinguishing (Z)-6-chlorohex-2-ene from 6-chloro-2-hexanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic organic chemistry, particularly during the optimization of intermediates for pharmaceutical scaffolds, distinguishing between olefinic alkyl halides and their corresponding oxidized ketones is a critical quality control step.

This guide details the differentiation of (Z)-6-chlorohex-2-ene (Target A) from 6-chloro-2-hexanone (Target B). While these compounds share a chlorobutyl tail, they possess distinct electronic and structural identities. The most immediate differentiator is the molecular weight (118.6 vs. 134.6 Da), making Mass Spectrometry the primary quantitative tool. However, for structural validation and isomeric confirmation (specifically the Z-configuration), NMR and IR spectroscopy are indispensable.

Quick Comparison Matrix
Feature(Z)-6-chlorohex-2-ene6-chloro-2-hexanone
Formula / MW

/ 118.6 Da

/ 134.6 Da
Key Functional Group Internal Alkene (cis)Methyl Ketone
IR Dominant Peak ~1650 cm⁻¹ (Weak

)
~1715 cm⁻¹ (Strong

)
¹H NMR Key Shift

5.3–5.6 ppm (Vinylic)

2.1 ppm (Singlet,

)
Chemical Test Decolorizes

Precipitates with 2,4-DNP

Spectroscopic Characterization

A. Mass Spectrometry (The Definitive Quantitative Check)

Before complex structural analysis, Mass Spectrometry (MS) provides an unambiguous binary distinction based on mass-to-charge ratio (


).
  • 6-chloro-2-hexanone:

    • Molecular Ion (

      
      ):  Observed at 
      
      
      
      134
      .
    • Isotope Pattern: Chlorine signature is visible;

      
       (134) and 
      
      
      
      (136) appear in a characteristic 3:1 intensity ratio .
    • Fragmentation (McLafferty Rearrangement): As a methyl ketone with a

      
      -hydrogen (on C5), this molecule undergoes the McLafferty rearrangement.[1][2][3]
      
      • Diagnostic Peak:

        
         58 . This corresponds to the acetone enol radical cation (
        
        
        
        ), a hallmark of methyl ketones with
        
        
        -hydrogens [1].
  • (Z)-6-chlorohex-2-ene:

    • Molecular Ion (

      
      ):  Observed at 
      
      
      
      118
      .
    • Fragmentation: Lacks the McLafferty channel. Fragmentation is dominated by allylic cleavage and loss of the chlorine atom (

      
      ).
      
B. Infrared Spectroscopy (IR)

IR is the fastest method for "at-line" process monitoring.

  • The Carbonyl "Flag" (Ketone): 6-chloro-2-hexanone exhibits a strong, sharp absorption at ~1715 cm⁻¹ due to the

    
     stretch. This is often the strongest peak in the spectrum.[4]
    
  • The Alkene Signature: (Z)-6-chlorohex-2-ene lacks the carbonyl peak. Instead, it shows:

    • A weak to medium stretch at ~1650 cm⁻¹ (

      
      ).[5]
      
    • 
       C-H stretches  just above 3000 cm⁻¹ (typically 3010–3040 cm⁻¹), which are absent in the saturated ketone [2].
      
C. Nuclear Magnetic Resonance (NMR)

NMR is the only method that confirms the Z-stereochemistry of the alkene.

¹H NMR Analysis[6][7][8][9][10]
  • 6-chloro-2-hexanone:

    • Methyl Ketone Singlet: A sharp singlet (3H) at

      
       2.13 ppm . This is diagnostic for the 
      
      
      
      group.
    • 
      -Methylene:  The protons at C3 (
      
      
      
      ) appear as a triplet around
      
      
      2.45 ppm
      .
  • (Z)-6-chlorohex-2-ene:

    • Vinylic Protons: Two multiplets in the

      
       5.30–5.60 ppm  region.
      
    • Allylic Methyl: The terminal methyl group (

      
      ) appears as a doublet (3H) at 
      
      
      
      1.60–1.65 ppm
      .
    • Stereochemistry (Z vs E): To confirm the Z (cis) isomer, analyze the coupling constant (

      
      ) between the vinylic protons.
      
      • 
          (Characteristic of Z-alkenes).
        
      • 
         would be 15–17 Hz (Characteristic of E-alkenes).
        

Chemical Reactivity Profiling (Wet Lab)

When spectroscopic instrumentation is unavailable, classic functional group tests provide robust verification.

Experiment 1: Brady’s Test (2,4-Dinitrophenylhydrazine)

Objective: Detect the presence of the ketone functionality.[11][12][13]

  • Mechanism: Nucleophilic addition-elimination. The hydrazine nitrogen attacks the electrophilic carbonyl carbon, eliminating water to form a hydrazone.

  • Protocol:

    • Dissolve 50 mg of 2,4-DNP in 2 mL of methanol and add 2 drops of conc.

      
       (Brady's Reagent).
      
    • Add 2 drops of the test substance.

  • Results:

    • 6-chloro-2-hexanone: Forms a bright yellow/orange precipitate (hydrazone derivative) within 1-5 minutes [3].

    • (Z)-6-chlorohex-2-ene: No precipitation . The solution remains clear (alkenes do not react with 2,4-DNP).

Experiment 2: Bromine Water Test

Objective: Detect unsaturation (alkene).

  • Mechanism: Electrophilic addition of bromine across the

    
    -bond, forming a vicinal dibromide.
    
  • Protocol:

    • Dissolve 2 drops of sample in 1 mL of dichloromethane (

      
      ) or 
      
      
      
      .
    • Dropwise, add 2%

      
       solution (red-brown).
      
  • Results:

    • (Z)-6-chlorohex-2-ene: Immediate decolorization . The red-brown bromine color disappears as it adds across the double bond.

    • 6-chloro-2-hexanone: Color persists . While ketones can undergo

      
      -bromination, the reaction is significantly slower and requires catalysis (acid/base), unlike the instantaneous addition to alkenes [4].
      

Analytical Decision Workflow

The following logic flow illustrates the most efficient path to identification.

G Start Unknown Sample (C6H11Cl Isomer Candidate) Step1 Step 1: Mass Spectrometry (Check Molecular Ion) Start->Step1 Result_134 M+ = 134 Da (Indicates Ketone) Step1->Result_134 Found 134 Result_118 M+ = 118 Da (Indicates Alkene) Step1->Result_118 Found 118 Step2_Ketone Step 2: Confirm Carbonyl (IR or 2,4-DNP) Result_134->Step2_Ketone Step2_Alkene Step 2: Confirm Z-Geometry (1H NMR) Result_118->Step2_Alkene Final_Ketone Confirmed: 6-chloro-2-hexanone Step2_Ketone->Final_Ketone IR: 1715 cm-1 2,4-DNP: Orange Ppt Final_Alkene Confirmed: (Z)-6-chlorohex-2-ene Step2_Alkene->Final_Alkene NMR: J = 10-11 Hz IR: 1650 cm-1

Figure 1: Decision tree for distinguishing the target alkene from the ketone.

Detailed Experimental Protocols

Protocol A: Standard ¹H NMR Sample Preparation

Use this protocol to determine stereochemistry.

  • Solvent Selection: Use Deuterated Chloroform (

    
    ) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Sample Mass: Weigh approximately 5–10 mg of the unknown liquid into a clean vial.

  • Dissolution: Add 0.6 mL of

    
    . Vortex gently to ensure complete homogeneity.
    
  • Transfer: Filter the solution through a cotton plug into a standard 5mm NMR tube to remove particulate matter (crucial for high-resolution shimming).

  • Acquisition: Acquire spectrum with at least 16 scans.

  • Processing: Phase correct and baseline correct. Calibrate the TMS peak to 0.00 ppm .

  • Analysis: Zoom into the 5.0–6.0 ppm region. Calculate the coupling constant (

    
    ) for the vinylic protons by multiplying the difference in ppm by the spectrometer frequency (MHz).
    
    • Example: If

      
       ppm on a 400 MHz instrument, 
      
      
      
      Hz (Confirming Z).
Protocol B: 2,4-DNP Reagent Preparation (Brady's Reagent)

Use this for rapid qualitative screening.

Safety Note: 2,4-DNP is shock-sensitive when dry. Always keep wet. Sulfuric acid is corrosive.[13]

  • Weigh 3.0 g of moist 2,4-dinitrophenylhydrazine.

  • Slowly add 15 mL of concentrated Sulfuric Acid (

    
    ) with stirring. (Exothermic).
    
  • Cautiously add this solution to 20 mL of water and 70 mL of 95% Ethanol.

  • Mix thoroughly and filter if any solids remain.

  • Store in a labeled amber bottle.

References

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis: Molecular Rearrangements." Analytical Chemistry, 31(1), 82-87. (Concept validation via LibreTexts: )

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Infrared Spectroscopy." Spectrometric Identification of Organic Compounds.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. "Reactions of Aldehydes and Ketones."

  • Master Organic Chemistry. "Alkenes: Reactions with Bromine."

Sources

Safety Operating Guide

Navigating the Disposal of cis-6-Chloro-2-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of cis-6-Chloro-2-hexene, a flammable and halogenated organic compound. By understanding the principles behind these procedures, researchers can ensure the safe and compliant handling of this chemical from the point of generation to its final disposition.

Understanding the Hazards: Why Proper Disposal is Critical

Cis-6-Chloro-2-hexene (C₆H₁₁Cl) is a flammable liquid, and like many halogenated hydrocarbons, it is treated as hazardous waste.[1][2] Improper disposal can lead to significant safety risks within the laboratory, including fire and exposure to potentially harmful chemicals. Environmentally, the release of chlorinated compounds can have long-lasting negative effects. Therefore, a structured and informed disposal process is not merely a regulatory requirement but a professional obligation.

The primary hazards associated with cis-6-Chloro-2-hexene are:

  • Flammability: The compound is a flammable liquid and vapor, necessitating storage and handling away from ignition sources.[3][4]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may form hazardous byproducts upon decomposition.[6]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe handling and disposal of cis-6-Chloro-2-hexene waste in a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Segregation and Collection

The foundation of proper chemical waste management lies in correct segregation at the source. This prevents dangerous reactions and facilitates efficient disposal.

Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for cis-6-Chloro-2-hexene and other halogenated hydrocarbon waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "cis-6-Chloro-2-hexene," and the associated hazards (e.g., "Flammable," "Toxic").[2]

  • Segregation: Crucially, do not mix halogenated waste with non-halogenated organic waste. [2][7] This is because the disposal methods for these two categories are different and mixing them can increase disposal costs and complexity.[2] Also, avoid mixing with other incompatible waste streams such as acids, bases, or oxidizers.[8]

  • Container Management: Keep the waste container securely closed when not in use.[7] Store it in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory, away from heat and ignition sources.[9]

Step 2: Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

Protocol:

  • Immediate Action: In case of a spill, evacuate all non-essential personnel from the area.[1]

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[1]

  • Containment and Absorption: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[10]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[8]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: The collected spill cleanup material is also considered hazardous waste and must be disposed of accordingly.

Step 3: Arranging for Professional Disposal

The ultimate disposal of cis-6-Chloro-2-hexene must be handled by a licensed hazardous waste disposal company.

Protocol:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste pickup.[1] They will have established procedures and contracts with certified disposal vendors.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies. This typically includes information on the chemical composition and quantity of the waste.

  • Packaging for Transport: Ensure the waste container is securely sealed and properly labeled for transport according to the EHS guidelines.

  • Scheduled Pickup: Coordinate with your EHS office for the scheduled pickup of the waste from your laboratory's satellite accumulation area.

Final Disposal Method: Incineration

The most common and effective method for the final disposal of halogenated organic compounds like cis-6-Chloro-2-hexene is high-temperature incineration.[11]

The Rationale Behind Incineration:

Incineration is a thermal destruction process that breaks down the chemical into simpler, less harmful compounds.[11] For chlorinated hydrocarbons, this process must be carefully controlled to prevent the formation of toxic byproducts such as dioxins and furans.[12] Modern hazardous waste incinerators operate at very high temperatures (typically 850-1200°C) and employ sophisticated air pollution control systems to scrub acidic gases (like hydrogen chloride) and capture particulate matter, ensuring environmentally responsible disposal.[13]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the key stages and decision points.

Disposal Workflow for cis-6-Chloro-2-hexene cluster_0 In the Laboratory cluster_1 Spill Response cluster_2 Disposal Coordination cluster_3 Final Disposition A Waste Generation (cis-6-Chloro-2-hexene) B Segregate Halogenated Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Satellite Accumulation Area C->D I Contact EHS for Pickup D->I E Spill Occurs F Don PPE & Ventilate E->F G Contain & Absorb (Inert Material) F->G H Collect & Dispose as Hazardous Waste G->H J Complete Waste Disposal Forms I->J K Prepare for Transport J->K L Licensed Hazardous Waste Hauler K->L M High-Temperature Incineration L->M

Caption: A flowchart illustrating the key stages of cis-6-Chloro-2-hexene disposal.

Quantitative Data Summary

ParameterGuidelineRationale
Incineration Temperature 850°C - 1200°CEnsures complete destruction of the organic compound and minimizes the formation of toxic byproducts.[13]
Waste Segregation Halogenated vs. Non-HalogenatedDifferent disposal methods and costs. Prevents chemical incompatibilities.[2]
Container Labeling "Hazardous Waste," Chemical Name, HazardsEnsures proper handling, storage, and disposal. Complies with regulations.[2]

References

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Lab Alley. (2025, September 29). How and Why to Neutralize Chloroform. Retrieved from [Link]

  • U.S. Water. (2015, August 25). Safety Data Sheet. Retrieved from [Link]

  • Chem Klean. (n.d.). Fort Lauderdale Hazardous Waste Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Syracuse Environmental & Construction Group. (n.d.). Hazardous Waste Removal. Retrieved from [Link]

  • ADCO Environmental Services. (n.d.). Hazardous Waste Disposal Services Nationwide. Retrieved from [Link]

  • Area of Sustainability. (n.d.). Chemical Neutralization Techniques. Retrieved from [Link]

  • Clean Harbors. (n.d.). Chemical and Specialty Chemical. Retrieved from [Link]

  • Regulations.gov. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Clean Earth. (n.d.). San Jose, California. Retrieved from [Link]

  • CPAchem. (2024, February 9). Safety data sheet. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Neutralization. Retrieved from [Link]

  • Wikipedia. (n.d.). Neutralization (chemistry). Retrieved from [Link]

  • BYJU'S. (n.d.). Neutralization Reaction. Retrieved from [Link]

  • C.P.A. Chem Ltd. (2024, February 9).
  • eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Library of Medicine. (2001, April 15). Formation and inhibition of chloroaromatic micropollutants formed in incineration processes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chapter 2 Section 3.2 - Incinerators. Retrieved from [Link]

  • Intergovernmental Panel on Climate Change. (n.d.). EMISSIONS FROM WASTE INCINERATION. Retrieved from [Link]

  • European Environment Agency. (2006, December 2). WASTE INCINERATION. Retrieved from [Link]

  • DSpace@MIT. (n.d.). The Chemistry of Chlorine in Combustion Systems and the Gas- Phase Formation of Chlorinated and Oxygenated Pollutants. Retrieved from [Link]

Sources

Personal protective equipment for handling cis-6-Chloro-2-hexene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 62614-70-4 | Formula: C₆H₁₁Cl | Mol.[1][2] Weight: 118.60 g/mol [1][2][3][4][5]

Executive Safety Snapshot

Immediate Action Required: Treat as a Flammable Liquid and Irritant . cis-6-Chloro-2-hexene presents a dual hazard profile: the volatility and flammability of a lower alkene combined with the alkylating potential of a primary alkyl chloride.[1][2] Unlike simple hydrocarbons, the chlorine substituent increases skin permeability and irritation potential.[2]

ParameterCritical ValueOperational Implication
Flash Point ~29°C (Est.)[1][2]Flammable. Ground all glassware.[1][2] Use spark-proof tools.
Boiling Point ~132–136°CModerate volatility.[1][2] Handle strictly in a fume hood.
Density 0.92 g/mLLighter than water but heavier than simple hexenes.[1][2]
Reactivity Alkylating AgentPotential sensitizer.[1][2] Avoid contact with nucleophiles (amines, thiols) outside of reaction vessels.[2]

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I prioritize understanding the mechanism of injury to select the correct controls.

  • Inhalation Risks: The vapor pressure of C6-chloroalkenes is sufficient at room temperature to generate concentrations exceeding safe exposure limits.[1][2] Inhalation causes respiratory tract irritation and potential central nervous system (CNS) depression (dizziness, drowsiness).[2]

  • Dermal Risks: Chlorinated aliphatic chains defat the skin significantly faster than their non-chlorinated counterparts.[1][2] More critically, the lipophilic nature of the hexenyl chain facilitates rapid dermal absorption, carrying the reactive chloride moiety into the epidermal layers.[2]

  • Fire Hazard: With a flash point near ambient temperature (approx. 29°C), static discharge from pouring or ungrounded cannula transfers can ignite vapors.[2]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" advice is often insufficient for specific synthesis intermediates. The following matrix is calibrated for cis-6-Chloro-2-hexene based on operational scale.

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting PPE based on the volume and nature of the operation.

PPE_Selection Start Start: Define Operation Scale Scale_Small Analytical / Small Scale (< 10 mL) Start->Scale_Small Scale_Large Prep / Bulk Transfer (> 100 mL) Start->Scale_Large Gloves_Small Gloves: Nitrile (Double Gloved) 0.11 mm min. thickness Change every 15 mins Scale_Small->Gloves_Small Eye_Small Eye: Chemical Splash Goggles (ANSI Z87.1) Scale_Small->Eye_Small Gloves_Large Gloves: Laminate (Silver Shield/4H) or Viton® Scale_Large->Gloves_Large Eye_Large Eye: Goggles + Face Shield (8-inch polycarbonate) Scale_Large->Eye_Large Body Body: Flame-Resistant (FR) Lab Coat + Closed-toe leather shoes Gloves_Small->Body Gloves_Large->Body Eye_Small->Body Eye_Large->Body Resp Respiratory: Fume Hood Required (Face velocity 80-100 fpm) Body->Resp

Figure 1: Decision logic for PPE selection based on experimental scale.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Standard) Double Nitrile (0.11mm) Nitrile provides fair splash protection against aliphatic hydrocarbons.[1][2] However, chlorinated solvents permeate nitrile.[2] Protocol: Inspect outer glove immediately after contact; replace both pairs if splashed.[1][2]
Hand Protection (High Risk) PVA or Laminate (Silver Shield) For operations >100mL or spill cleanup.[1][2] Polyvinyl alcohol (PVA) or multi-layer laminates offer >4h breakthrough time against chlorinated solvents where nitrile fails in minutes.[2]
Eye Protection Indirect Vent Goggles Safety glasses are insufficient.[1][2][6] Vapors can bypass glasses and dissolve in the tear film, causing ocular irritation.[2]
Respiratory Engineering Controls Primary: Fume hood. Secondary: If hood is unavailable (emergency only), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2]
Body Defense FR Lab Coat (Nomex/Cotton) Synthetic blends (polyester) can melt into skin if the flammable solvent ignites. 100% cotton or treated FR fabric is mandatory.[1][2]

Operational Protocols

A. Storage & Stability[2][7][8][9]
  • Temperature: Store at 2–8°C (Refrigerated). While chemically stable, lower temperatures reduce vapor pressure and flammability risks.[2]

  • Segregation: Store in a dedicated Flammables Cabinet . Keep away from strong oxidizers (e.g., nitric acid, permanganates) and strong bases (which can induce dehydrohalogenation to form alkynes/dienes).[2]

  • Container: Amber glass with PTFE-lined caps to prevent photochemical degradation and cap degradation by the solvent.[1][2]

B. Transfer Techniques

Scenario: Transferring 50 mL from a stock bottle to a reaction flask.

  • Preparation: Secure the receiving flask in the fume hood. Ensure it is dry and under an inert atmosphere (Nitrogen/Argon) if the downstream reaction is moisture-sensitive.[1][2]

  • Grounding: If pouring into a funnel, attach a copper grounding wire/clip to the neck of the vessel to dissipate static charge generated by the non-conductive organic liquid.[2]

  • Technique:

    • Preferred:Cannula Transfer (Double-tipped needle) using positive inert gas pressure.[1][2] This is a closed system that prevents vapor release and oxygen exposure.[2]

    • Alternative: Glass syringe with a long needle (Luer-lock).[1][2] Avoid plastic syringes (polypropylene) for long-term storage as the chlorinated alkene may swell the plunger rubber.[1][2]

C. Waste Disposal

Never dispose of cis-6-Chloro-2-hexene down the drain.[1][2] It is toxic to aquatic life and persists in water systems.[2]

  • Segregation: Collect in Halogenated Organic Waste containers.

  • Labeling: Clearly mark as "Flammable" and "Toxic."

  • Quenching (Small Scale): For trace amounts in glassware, rinse with acetone into the halogenated waste stream before washing.[2]

Emergency Response: Spill Protocol

In the event of a spill, immediate decisive action limits exposure.[2][7]

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mL) Or Outside Hood Assess->Major Action_Minor 1. Alert Lab Personnel 2. Absorb with Vermiculite/Pads 3. Dispose in Halogenated Waste Minor->Action_Minor Action_Major 1. EVACUATE LAB IMMEDIATELY 2. Close Doors 3. Call EHS / Fire Dept Major->Action_Major Reentry Re-enter only after Air Monitoring Clearance Action_Major->Reentry

Figure 2: Emergency response workflow for chemical spills.

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Hold eyelids apart. Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[1][2][8] Wash skin with soap and water.[2][9][7] Do not use solvents (ethanol/acetone) to wash skin, as this increases absorption.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen (trained personnel only).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12466001, cis-6-Chloro-2-hexene. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[2] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.